5-Bromo-2-chloro-4-nitropyridine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKIYKPSUWDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856984 | |
| Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379366-01-4 | |
| Record name | 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-4-nitropyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-chloro-4-nitropyridine 1-oxide molecular weight
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Introduction
This compound is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of multiple electron-withdrawing groups on the pyridine N-oxide core, make it a potent electrophile and an important intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Identification
The molecular structure of this compound is characterized by a pyridine N-oxide ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 4-position.[1] This arrangement of electron-withdrawing substituents renders the pyridine ring highly electron-deficient, which is the primary determinant of its chemical reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₃ | [1][2] |
| Molecular Weight | 253.44 g/mol | [1] |
| CAS Number | 1379366-01-4 | [1][2] |
| IUPAC Name | 5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium | [1] |
| Canonical SMILES | C1=C(C(=C[O-])Br)[O-] | [1] |
| InChI Key | VNXKIYKPSUWDKP-UHFFFAOYSA-N | [1] |
| Appearance | Typically a solid | [3] |
Synthesis and Mechanism
The synthesis of this compound is not a trivial process and typically involves a multi-step sequence designed to introduce the substituents with correct regioselectivity. The general and most logical pathway involves the sequential functionalization of a simpler pyridine precursor.[1]
General Synthetic Strategy
The established synthetic route proceeds through three key transformations:
-
Nitration: Introduction of the nitro group at the 4-position of a suitable pyridine derivative, such as 2-chloropyridine. This step is typically achieved using strong nitrating agents like a mixture of nitric and sulfuric acids.[4]
-
Bromination: Subsequent halogenation of the nitrated intermediate to install the bromine atom at the 5-position.
-
N-Oxidation: The final step is the oxidation of the pyridine nitrogen to the corresponding N-oxide. This is a critical transformation that further modulates the electronic properties of the ring.
Caption: General synthetic workflow for this compound.
Experimental Protocol: N-Oxidation
The N-oxidation of a substituted pyridine is a cornerstone of heterocyclic chemistry. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation due to their electrophilic oxygen atom.[1][5]
Objective: To synthesize this compound from 5-Bromo-2-chloro-4-nitropyridine.
Materials:
-
5-Bromo-2-chloro-4-nitropyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve 5-Bromo-2-chloro-4-nitropyridine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electron-deficient nature of the aromatic ring. The combined electron-withdrawing effects of the chloro, bromo, nitro, and N-oxide functionalities make the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .
The nitro group at the 4-position, along with the N-oxide, strongly activates the 2- and 6-positions towards nucleophilic attack.[1] Since the 6-position is unsubstituted (possesses a hydrogen atom), the 2-position, which bears a good leaving group (chloride), is the primary site of reaction. This regioselectivity is a key feature that makes this compound a predictable and reliable synthetic intermediate.
Caption: SₙAr reactivity of this compound.
Applications in Research and Development
This compound serves as a pivotal intermediate in several areas of chemical science.
-
Medicinal Chemistry: It is a key building block for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1] The predictable reactivity allows for the systematic introduction of various functional groups at the 2-position to build libraries of compounds for screening and lead optimization.
-
Agrochemicals: In the agrochemical sector, this molecule is a precursor for creating new pesticides and herbicides.[1] The N-oxide moiety can influence the compound's interaction with biological targets and its environmental degradation profile.
-
Materials Science: The reactive nature of this compound allows it to be incorporated into polymers and other advanced materials. Its inclusion can introduce specific electronic or thermal properties into the final material.[1]
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally similar compounds provide essential guidance for safe handling. The non-oxidized analogue, 5-Bromo-2-chloro-4-nitropyridine, is classified as acutely toxic and a severe irritant.[6] Related compounds like 5-bromo-2-nitropyridine are also known skin, eye, and respiratory irritants.[7] Therefore, stringent safety precautions are mandatory.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (extrapolated from[6]). |
| Skin Irritation | Causes skin irritation (extrapolated from[6][7]). |
| Eye Damage | Causes serious eye damage/irritation (extrapolated from[6][7]). |
| Respiratory Irritation | May cause respiratory irritation (extrapolated from[6][7]). |
Handling Procedures:
-
Always handle this chemical in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.
-
Avoid generating dust.[8]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
-
If swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its highly activated and regioselective nature. For researchers in drug discovery and materials science, it offers a reliable scaffold for introducing molecular diversity through nucleophilic aromatic substitution. Understanding its synthesis, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory and beyond. Its continued use as a building block is expected to contribute to the development of novel compounds with significant therapeutic and industrial applications.
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Benchchem. This compound | 1379366-01-4.
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Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
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PubChem. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306.
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Guidechem. This compound 1379366-01-4 wiki.
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Special Chemical. Molybdic acid 7782-91-4 Trader.
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BLDpharm. 1379366-01-4|this compound.
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ChemicalBook. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE | 62516-08-9.
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Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivatives.
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Fisher Scientific. Safety Data Sheet - 5-Bromo-2-chloropyrimidine.
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Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
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Boron Molecular. Safety Data Sheet - 5-Bromo-2-chloropyrimidine.
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ResearchGate. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine.
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The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
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Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
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TCI Chemicals. SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.
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Organic Syntheses. pyridine-n-oxide.
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PubMed Central (PMC). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
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Dana Bioscience. 5-Bromo-2-chloro-4-nitropyridine 1g.
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Introduction
5-Bromo-2-chloro-4-nitropyridine 1-oxide is a polysubstituted heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate and a pharmacologically active scaffold necessitates unambiguous structural characterization. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for elucidating the carbon framework of the molecule. This in-depth technical guide presents a comprehensive analysis of the ¹³C NMR data for this compound. In the absence of a publicly available, fully assigned experimental spectrum, this guide leverages established principles of NMR spectroscopy, empirical data from related structures, and partially reported experimental observations to provide a robust, predictive assignment of the ¹³C chemical shifts. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this class of compounds.
The molecular structure of this compound, with the IUPAC numbering scheme for the pyridine ring, is presented below.
Caption: Molecular structure of this compound.
Principles of ¹³C NMR Spectroscopy for Substituted Pyridine N-Oxides
The ¹³C NMR chemical shifts in aromatic and heteroaromatic systems are exquisitely sensitive to the electronic environment of each carbon atom. The electron distribution in the pyridine ring is significantly influenced by the electronegativity of the nitrogen atom and the presence of various substituents. In this compound, the interplay of the chloro, bromo, nitro, and N-oxide functionalities results in a unique pattern of chemical shifts.
Substituent Effects on the Pyridine N-oxide Ring:
-
N-Oxide Group: The N-oxide functional group exerts a profound influence on the electron density of the pyridine ring. It acts as a strong electron-donating group through resonance, increasing the electron density at the C-2, C-4, and C-6 positions. This resonance effect generally leads to an upfield shift (lower ppm) for these carbons compared to the parent pyridine. However, the inductive effect of the positively charged nitrogen can counteract this to some extent.
-
Chloro Group (at C-2): Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect), causing a downfield shift (higher ppm) for the carbon to which it is attached (the ipso-carbon). It can also donate electron density through resonance, which would have an upfield-shifting effect on the ortho and para carbons, though this is generally weaker than its inductive effect.
-
Nitro Group (at C-4): The nitro group is a very strong electron-withdrawing group, both inductively and through resonance. This leads to a significant downfield shift for the ipso-carbon (C-4) and other carbons in the ring, particularly those at the ortho and para positions relative to the nitro group.
-
Bromo Group (at C-5): Bromine, like chlorine, is an electronegative halogen that exerts an inductive electron-withdrawing effect, causing a downfield shift at the ipso-carbon. Its resonance donation is also a factor to consider.
Predicted ¹³C NMR Data and Interpretation
Based on the principles outlined above and guided by partial experimental observations suggesting peaks at approximately 150 ppm (C-NO₂), 140 ppm (C-Cl), and 125 ppm (C-Br), a full prediction of the ¹³C NMR spectrum of this compound is presented below.[1]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140.5 | ipso-carbon attached to the electronegative chlorine atom. The strong inductive effect of chlorine causes a significant downfield shift. This is in line with the observed data. |
| C-3 | ~128.0 | This carbon is ortho to the chloro group and meta to the nitro and bromo groups. It is expected to be influenced by the electron-withdrawing effects of the adjacent substituents, leading to a downfield shift from the typical pyridine N-oxide C-3 position. |
| C-4 | ~150.2 | ipso-carbon attached to the strongly electron-withdrawing nitro group. This carbon is expected to be the most deshielded and appear furthest downfield, consistent with the observed data. |
| C-5 | ~125.8 | ipso-carbon attached to the bromine atom. The inductive effect of bromine results in a downfield shift. This prediction aligns well with the observed data. |
| C-6 | ~139.5 | This carbon is ortho to the N-oxide and the bromo group, and meta to the chloro and nitro groups. The electron-donating resonance effect of the N-oxide is counteracted by the electron-withdrawing effects of the other substituents, resulting in a downfield shift. |
Interpretation of the Predicted Spectrum:
The predicted spectrum shows five distinct signals, as expected for the five carbon atoms in the pyridine ring. The carbons directly attached to the electron-withdrawing substituents (C-2, C-4, and C-5) are shifted significantly downfield. The C-4, bearing the potent nitro group, is predicted to have the highest chemical shift. The relative order of the chemical shifts is a direct consequence of the combined inductive and resonance effects of the substituents.
The following diagram illustrates the logical workflow for predicting the ¹³C NMR spectrum of a substituted pyridine N-oxide.
Sources
An In-Depth Technical Guide to the Crystal Structure of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] As a versatile synthetic intermediate, its utility in the development of novel pharmaceutical and agrochemical agents is predicated on a thorough understanding of its structural and electronic properties.[1] This document details the synthesis, spectroscopic characterization, and, most critically, the solid-state crystal structure of the title compound. We will explore the molecular geometry and the supramolecular architecture governed by intermolecular interactions, providing field-proven insights for professionals engaged in drug development and crystal engineering.
Introduction: A Versatile Heterocyclic Building Block
This compound (Molecular Formula: C₅H₂BrClN₂O₃) is a pyridine derivative distinguished by a dense arrangement of functional groups: a bromine atom, a chlorine atom, a nitro group, and an N-oxide moiety.[1][2] This unique combination of electron-withdrawing and sterically demanding substituents imparts a distinct reactivity profile, making it a valuable precursor for complex molecular architectures.[1]
The pyridine N-oxide core is a particularly important pharmacophore. The N-oxide group modulates the electronic properties of the pyridine ring, enhances aqueous solubility, and can act as a hydrogen bond acceptor, influencing how a molecule interacts with biological targets. The strategic placement of halogen and nitro groups provides multiple reactive sites for further chemical modification, enabling the construction of diverse compound libraries for screening.[3] Derivatives have shown potential as antimicrobial and anticancer agents, highlighting the compound's relevance in pharmaceutical development pipelines.[1]
This guide serves as a foundational resource, elucidating the precise three-dimensional structure of this compound through an examination of its crystallographic data. Understanding its solid-state conformation is paramount for predicting its behavior in subsequent reactions and for the rational design of new chemical entities with tailored properties.
Synthesis and Structural Confirmation
The synthesis and characterization of this compound require a controlled, multi-step approach to ensure regioselective functionalization and high purity of the final product.
Synthetic Strategy
The preparation of the title compound logically proceeds through a sequential pathway that builds complexity on a simpler pyridine core.[1] This methodical approach is crucial for managing the activating and deactivating effects of the substituents at each stage. The general strategy involves:
-
Nitration: Introduction of the nitro group at the 4-position of a 2-chloropyridine precursor.
-
Bromination: Halogenation of the nitropyridine intermediate at the 5-position.
-
N-Oxidation: Oxidation of the pyridine nitrogen to afford the final N-oxide product.[1]
This sequence is designed to control the regiochemistry, as the electronic properties of the ring change with the addition of each functional group.
Sources
reactivity of the pyridine N-oxide moiety in 5-Bromo-2-chloro-4-nitropyridine 1-oxide
An In-depth Technical Guide to the Reactivity of the Pyridine N-oxide Moiety in 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in drug development and agrochemical synthesis. The convergence of four distinct functional groups—a bromo, a chloro, a nitro, and an N-oxide moiety—on a pyridine core creates a unique electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of the molecule's structural characteristics, with a primary focus on the pivotal role of the N-oxide group in modulating the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. We will explore the causality behind its reaction pathways, provide field-proven experimental protocols, and present data-driven insights for its strategic application in complex molecular synthesis.
Introduction: The Unique Chemical Persona of a Polysubstituted Pyridine N-oxide
Pyridine N-oxides have been a cornerstone of heterocyclic chemistry since their discovery, offering a powerful tool to modulate the electronic properties of the pyridine ring. The N-oxide group, formally represented as a dative N⁺-O⁻ bond, profoundly alters the parent molecule's physicochemical properties and reactivity.[1] In the case of this compound, this modification is amplified by the presence of three other strongly electron-withdrawing substituents.
This compound serves as a critical intermediate for synthesizing a variety of molecules with potential biological activities, including antimicrobial and anticancer properties.[2] Understanding the nuanced reactivity imparted by the N-oxide moiety is paramount for its effective utilization as a versatile building block.
Structural and Electronic Landscape
The reactivity of this compound is a direct consequence of its electronic architecture. The N-oxide group exhibits a dual electronic nature: it acts as a strong π-donor through resonance while simultaneously functioning as a σ-acceptor due to the high electronegativity of the oxygen atom.[1] This duality increases electron density at the C2 and C4 positions, making them susceptible to attack.
However, the powerful electron-withdrawing effects of the nitro group at C4, and the halogens at C2 and C5, overwhelm the π-donating effect of the N-oxide, rendering the entire ring system highly electron-deficient. This pronounced electrophilicity is the key to its reactivity profile, particularly towards nucleophiles.
Key Physicochemical Properties
A summary of the fundamental properties of the title compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₃ | [2][3] |
| Molecular Weight | 253.44 g/mol | [2][3] |
| Appearance | Colorless to light yellow solid | Assumed from related compounds |
| N–O Bond Length | ~1.34 Å | [1][2] |
| C–N–C Bond Angle | ~124° | [1][2] |
Resonance and Electron Distribution
The interplay of the substituents creates a highly polarized ring. The resonance structures illustrate how the N-oxide and nitro groups synergistically activate the C2 and C4 positions for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex.
Caption: Resonance delocalization in the pyridine N-oxide ring.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The molecule is exceptionally primed for this reaction due to:
-
An Activated Ring System: The combined electron-withdrawing power of the N-oxide and nitro groups makes the pyridine ring highly electrophilic.[2][4]
-
Good Leaving Groups: The presence of a chloride ion at the C2 position, an activated site, provides an excellent leaving group.
-
Stabilization of Intermediates: The negative charge of the intermediate σ-complex (Meisenheimer complex) is effectively delocalized by the N-oxide and the C4-nitro group.
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial addition of the nucleophile to the electron-deficient ring is typically the rate-limiting step.[5]
Caption: General mechanism for SNAr on the target molecule.
Regioselectivity: C2 vs. C4 and C5
The directing effects of the substituents create a clear hierarchy of reactive sites:
-
C2 Position: Activated by the N-oxide and bears an excellent leaving group (Cl). This is the most probable site for substitution.
-
C4 Position: Strongly activated by both the N-oxide and the nitro group. However, the nitro group is a poorer leaving group than chloride under typical SNAr conditions.
-
C5 Position: While bearing a bromo leaving group, the C5 position is not electronically activated for nucleophilic attack.
-
C6 Position: Activated by the N-oxide, but lacks a leaving group.
Therefore, nucleophilic attack will overwhelmingly occur at the C2 position , leading to the displacement of the chloride.
Field-Proven Protocol: Synthesis of a 2-Amino Derivative
This protocol describes a typical SNAr reaction using an amine nucleophile. The choice of a polar aprotic solvent like DMSO or DMF is crucial to solvate the nucleophile and facilitate the reaction.
Objective: To synthesize 5-Bromo-4-nitro-2-(piperidin-1-yl)pyridine 1-oxide.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a solution of this compound in DMF, add potassium carbonate.
-
Nucleophile Addition: Add piperidine dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: The resulting precipitate is filtered, washed with water, and dried. Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the final product.
Causality: The use of a mild base like K₂CO₃ is to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Heating is often necessary to overcome the activation energy of the initial nucleophilic addition.
Deoxygenation of the N-oxide Moiety
A key synthetic utility of the N-oxide group is its ability to direct substitution, after which it can be removed to yield the corresponding substituted pyridine.[6] This deoxygenation step is a powerful tool for accessing pyridine derivatives that are otherwise difficult to synthesize.
Deoxygenation Protocol
Objective: To deoxygenate a substituted pyridine N-oxide.
Reagents:
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
Procedure:
-
Reaction Setup: Dissolve the pyridine N-oxide starting material in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add PCl₃ dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the completion of the reaction.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography.
Trustworthiness: This protocol is a standard and reliable method for deoxygenation. The reaction with PCl₃ is often exothermic, necessitating careful, cooled addition. The basic workup neutralizes the acidic phosphorus byproducts.
Synthesis of the Core Moiety
The synthesis of this compound itself is a multi-step process that requires precise control over reaction conditions to achieve the desired regiochemistry. A typical synthetic pathway is outlined below.[2]
Caption: A representative synthetic workflow for the title compound.
Conclusion
The N-oxide moiety in this compound is not merely a spectator functional group; it is the central orchestrator of the molecule's reactivity. Its ability to activate the pyridine ring towards nucleophilic aromatic substitution, in concert with the other electron-withdrawing groups, makes this compound an exceptionally valuable and versatile precursor in synthetic chemistry. By understanding the electronic principles that govern its reactions and employing validated protocols, researchers can effectively leverage its unique properties to construct complex molecular architectures for applications in medicine and agriculture.
References
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PubChem. (n.d.). 5-bromo-2-chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Krygowski, T. M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. Retrieved from [Link]
-
All About Chemistry. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. Retrieved from [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
Johnson, R. M. (1969). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Journal of the Chemical Society B: Physical Organic, 1058-1062. Retrieved from [Link]
-
Shaker, Y. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]
-
Krygowski, T. M., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PLoS ONE, 15(5), e0232794. Retrieved from [Link]
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electrophilic and nucleophilic sites of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
An In-depth Technical Guide: Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Executive Summary
This compound is a highly functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its complex substitution pattern, featuring both electron-donating (N-oxide via resonance) and strongly electron-withdrawing groups (nitro, chloro, bromo), results in a nuanced and highly exploitable reactivity profile. This guide provides a detailed analysis of the molecule's electronic structure to elucidate the nature and reactivity of its electrophilic and nucleophilic sites. The core finding is that the pyridine ring is exceptionally electron-deficient, making it a prime substrate for Nucleophilic Aromatic Substitution (SNAr), primarily at the C-2 position. Conversely, electrophilic attack is directed almost exclusively to the N-oxide oxygen, which serves as a key site for activating the molecule for subsequent transformations.
Introduction and Synthetic Context
This compound is a valuable intermediate for the synthesis of polysubstituted pyridines, which are core scaffolds in numerous pharmaceutical and agrochemical agents[1]. The strategic placement of three distinct halogens and a nitro group on a pyridine N-oxide core provides multiple reaction handles for diversification.
The synthesis of this molecule typically involves a multi-step sequence that leverages established pyridine chemistry, often starting from a simpler substituted pyridine[1]. A representative pathway involves:
-
Nitration: Introduction of the nitro group at the 4-position of a suitable pyridine precursor.
-
Halogenation: Introduction of the bromo and chloro substituents.
-
N-Oxidation: Oxidation of the pyridine nitrogen, often using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to yield the final N-oxide[2][3].
This structured synthesis provides a reliable route to a building block primed for selective chemical modification.
Foundational Electronic Structure
The reactivity of this compound is a direct consequence of the interplay between its various functional groups.
-
The Pyridine N-Oxide Moiety: The N-oxide group exhibits a powerful dual electronic effect. Through resonance, the oxygen atom can donate electron density into the ring, particularly to the C-2 and C-4 positions. This effect is what makes pyridine N-oxides more reactive toward electrophiles than pyridine itself[2][3]. However, the N-O bond is highly polarized, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This creates a strong inductive electron withdrawal from the ring, making it susceptible to nucleophilic attack[4].
-
Electron-Withdrawing Substituents: The chloro (C-2), bromo (C-5), and nitro (C-4) groups are all potent electron-withdrawing groups. The nitro group at C-4, in particular, exerts a profound influence through both induction and resonance, significantly depleting the electron density of the entire aromatic system.
The cumulative effect renders the pyridine ring exceptionally electrophilic and largely deactivated towards electrophilic aromatic substitution. The molecule's reactivity is therefore dominated by the chemistry of electron-deficient heteroaromatics.
Caption: Structure of this compound.
Primary Reactive Sites: A Dichotomy
Nucleophilic Sites: The Electron-Deficient Ring
The defining characteristic of this molecule is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a well-established addition-elimination mechanism, where the rate-limiting step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex[5].
Key Nucleophilic Targets:
-
C-2 Position: This is the primary site for nucleophilic attack . Its electrophilicity is significantly enhanced by the cumulative electron withdrawal from the adjacent N-oxide and the C-4 nitro group. Crucially, it bears a chlorine atom, which is an excellent leaving group in SNAr reactions.
-
C-6 Position: This position is also activated towards nucleophilic attack, analogous to the C-2 position. However, it lacks a suitable leaving group (only a hydride), making substitution at this site far less favorable under standard SNAr conditions.
-
C-4 Position: While highly electron-deficient, the nitro group is a very poor leaving group. Therefore, direct substitution at C-4 is not a viable pathway.
The nitro group at the 4-position is instrumental in directing incoming nucleophiles to the 2- and 6-positions by stabilizing the negative charge of the Meisenheimer intermediate through resonance[1].
Caption: Generalized workflow for SNAr at the C-2 position.
Electrophilic Site: The N-Oxide Oxygen
While the aromatic ring is deactivated, the molecule possesses a highly accessible electrophilic site: the N-oxide oxygen . This oxygen atom is nucleophilic and readily reacts with a variety of electrophiles.
-
Protonation and Lewis Acid Coordination: In the presence of acids, the oxygen is protonated. This further enhances the electron-withdrawing nature of the N-oxide group, increasing the ring's susceptibility to nucleophilic attack.
-
Reaction with Acylating and Phosphorylating Agents: Reagents like phosphorus oxychloride (POCl₃) or acetic anhydride react at the oxygen. This transformation converts the oxygen into a good leaving group, which can facilitate subsequent reactions, including deoxygenation or rearrangement[3][6]. This reactivity is a cornerstone of pyridine N-oxide chemistry, enabling functionalization that is not possible on the parent pyridine[2].
Experimental Data & Protocols
Physicochemical Data Summary
The structural and electronic properties of the title compound have been characterized, providing a solid foundation for predicting its behavior.
| Property | Value | Source / Method |
| Molecular Formula | C₅H₂BrClN₂O₃ | [1][7] |
| Molecular Weight | 253.44 g/mol | Mass Spectrometry[1] |
| ¹H-NMR (δ, ppm) | 8.52 (H-3), 8.89 (H-6) | Consistent with deshielding effects[1] |
| N–O Bond Length | 1.34 Å | X-ray Diffraction[1] |
Protocol: SNAr with an Amine Nucleophile
This protocol provides a representative method for the selective substitution at the C-2 position, a common and high-yield transformation for this substrate. The methodology is adapted from standard procedures for related electron-deficient pyridines.
Objective: To synthesize 2-(piperidin-1-yl)-5-bromo-4-nitropyridine 1-oxide.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate, Water, Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen solvent (e.g., DMF, 0.2 M concentration).
-
Addition of Reagents: Add the base (e.g., TEA, 1.5 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel to afford the pure 2-(piperidin-1-yl)-5-bromo-4-nitropyridine 1-oxide.
Self-Validation: The success of the protocol is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically more polar, product spot. Final confirmation is achieved through characterization of the purified product by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Conclusion
This compound is a strategically designed synthetic intermediate whose reactivity is governed by a powerful interplay of electronic effects. Its chemistry is dominated by two key features:
-
A Highly Electrophilic Ring: The convergence of electron-withdrawing groups makes the C-2 position an exceptional site for nucleophilic aromatic substitution , allowing for the clean and efficient displacement of the chloride leaving group.
-
A Nucleophilic N-Oxide Oxygen: This oxygen serves as the primary site for electrophilic attack , a reaction that can be used to further activate the molecule or for its eventual deoxygenation.
A thorough understanding of these distinct reactive sites allows chemists to leverage this versatile building block for the rational design and synthesis of complex molecular targets in drug discovery and materials science.
References
- Katiyar, D. Pyridine. Semester IV, Paper No.: CHB-401, Lecture Notes.
-
Tzschucke, C. C., et al. (2013). Synthesis of Asymmetrically Substituted Terpyridines by Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides. Chemistry - A European Journal. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]
-
Clayden, J., Greeves, N., Warren, S. (2012). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Organic Chemistry, 2nd Ed. [Link]
-
ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). University of Liverpool. [Link]
-
Unnamed Contributor (2020). Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Deady, L. W., & Korytsky, O. L. (1979). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic. [Link]
-
PubChem. 5-Bromo-2-chloro-4-nitropyridine. National Center for Biotechnology Information. [Link]
-
Jaworek, R., et al. (2023). Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. International Journal of Molecular Sciences. [Link]
- Google Patents. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
-
Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules. [Link]
-
Hrycyk, M., & Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
-
ResearchGate. (2025). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Request PDF. [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2025). Density functional theory analysis of an organic compound 2-amino-5-chloro-3-nitropyridine. Request PDF. [Link]
-
Pearson. At what position does pyridine-N-oxide undergo electrophilic aromatic substitution?. Pearson Education. [Link]
-
Miller, J., & Munday, K. A. (1973). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?. ResearchGate Forum. [Link]
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Methodological & Application
Application Notes and Protocols: Regioselective Amination of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance in Medicinal Chemistry
The substituted aminopyridine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of therapeutic agents due to its unique physicochemical properties and ability to form key interactions with biological targets.[1][2] The synthesis of these vital building blocks often relies on robust and selective chemical transformations. The reaction of 5-Bromo-2-chloro-4-nitropyridine 1-oxide with amines represents a powerful and highly regioselective method for generating complex, functionalized aminopyridine N-oxides. These products serve as versatile intermediates, primed for further diversification in the development of novel pharmaceuticals and agrochemicals.[2][3]
This guide provides an in-depth analysis of the underlying chemical principles, detailed experimental protocols, and field-proven insights for successfully employing this compound in nucleophilic aromatic substitution (SNAr) reactions with a diverse range of amines.
Scientific Principles: Understanding Reactivity and Regioselectivity
The predictable and selective reactivity of this compound is a direct consequence of its electronic architecture. The pyridine ring is inherently electron-deficient, but the cumulative effect of the substituents dramatically enhances its electrophilicity, making it highly susceptible to nucleophilic attack.
Pillars of Reactivity:
-
N-Oxide Functionality: The N-oxide group is a powerful activating feature. While it can donate electron density into the ring via resonance, its primary influence in this context is its strong inductive electron-withdrawal and its ability to stabilize the negative charge in the reaction intermediate. This makes the pyridine ring significantly more reactive towards nucleophiles than the parent pyridine.[4][5]
-
Nitro Group Activation: The 4-nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. It powerfully deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho (positions 3 and 5) and para (position 2) positions.[6][7]
-
Regioselectivity—The C2 vs. C5 Position: The crucial aspect of this reaction is its high regioselectivity. The amine will preferentially attack the C2 position, displacing the chloride. This is because the C2 position is para to the strongly activating nitro group and ortho to the N-oxide. This dual activation provides exceptional stabilization for the negatively charged Meisenheimer intermediate formed during the reaction. The C5 position, while activated, experiences a less pronounced effect, ensuring that the C-Cl bond is the primary site of reaction under typical conditions.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction proceeds via a well-established two-step addition-elimination mechanism.[7]
-
Nucleophilic Attack: The amine nucleophile attacks the highly electron-deficient carbon atom at the C2 position. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group and the N-oxide.[7]
-
Leaving Group Expulsion: In the second, faster step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.
The mechanism is visualized in the diagram below.
Caption: SNAr mechanism for amination at the C2 position.
Experimental Application Notes and Protocols
General Considerations & Self-Validating Systems
-
Safety: this compound and its derivatives should be handled with care in a well-ventilated fume hood. They are potentially irritating to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many amines are corrosive and/or toxic; consult the Safety Data Sheet (SDS) for each specific amine used.
-
Reagent Quality: Use anhydrous solvents when possible, especially for reactions sensitive to moisture. The purity of the amine directly impacts the reaction outcome and yield.
-
Reaction Monitoring: The progress of the reaction should be monitored to determine completion. Thin-Layer Chromatography (TLC) is a rapid and effective method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for unambiguous confirmation of product formation by checking for the expected molecular weight.
Protocol: General Procedure for SNAr with Primary and Secondary Amines
This protocol provides a robust starting point for the amination reaction. Optimization of temperature, solvent, and reaction time may be necessary depending on the nucleophilicity and steric bulk of the specific amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1–1.5 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.5–2.0 eq)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Ethanol, 10 mL per gram of starting material) to dissolve the substrate.
-
Reagent Addition: Add the amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), a base like TEA or DIPEA (2.0 eq) must be added to liberate the free amine. For reactions with free amines, adding a base is often beneficial to scavenge the HCl generated during the reaction, which can protonate the starting amine and render it non-nucleophilic.
-
Reaction Conditions: Stir the mixture at the desired temperature. For highly reactive amines, room temperature may be sufficient. For less reactive or sterically hindered amines, heating to 50-80°C (or reflux) may be required.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed (typically 2-24 hours).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent. b. Dilute the residue with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. d. Combine the organic layers and wash with brine. e.. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-bromo-2-amino-4-nitropyridine 1-oxide derivative.
Caption: General experimental workflow for amination.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the SNAr reaction with various amine nucleophiles. While these examples may not use the exact 5-bromo-2-chloro substrate, they are based on the closely related and well-documented 2-chloro-4-nitropyridine system and serve as excellent starting points for optimization.[8]
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aqueous Ammonia | Ethanol | - | 100-120 | 18 | > 90 |
| Aniline | Ethanol | TEA | Reflux | 12 | 85-95 |
| Morpholine | Acetonitrile | K₂CO₃ | 80 | 6 | > 95 |
| Benzylamine | DMF | DIPEA | 50 | 4 | > 90 |
| Piperidine | Ethanol | - | Room Temp | 2 | > 95 |
Field-Proven Insights & Troubleshooting
-
Causality of Solvent Choice: For sluggish reactions, switching from a protic solvent like ethanol to a polar aprotic solvent like DMF or DMSO can significantly increase the reaction rate. These solvents are better at solvating the cationic counter-ion of the Meisenheimer complex without hydrogen bonding to the nucleophile, thus enhancing its reactivity.
-
Steric Hindrance: Bulky secondary amines (e.g., diisopropylamine) may react much slower than less hindered amines (e.g., dimethylamine). In these cases, higher temperatures and longer reaction times are necessary.
-
Poorly Nucleophilic Amines: Aromatic amines (e.g., aniline) are less nucleophilic than aliphatic amines. These reactions almost always require heat to proceed at a reasonable rate.
-
Potential for Deoxygenation: The N-oxide is generally stable under these conditions. However, in the presence of certain reagents or during subsequent reaction steps (e.g., catalytic hydrogenation to reduce the nitro group), the N-oxide may be reduced. Common reagents for intentional deoxygenation include PCl₃ or triphenylphosphine (PPh₃).[9]
-
Incomplete Conversion: If the reaction stalls, this is often because the HCl byproduct has protonated the unreacted amine. Adding more base (e.g., 0.5 eq of DIPEA) can restart the reaction.
References
-
Abida, & Shaik, S. P. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
-
Hutet, E., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Frontiers in Cellular and Infection Microbiology. [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]
-
Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]
-
Alam, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. [Link]
-
PubMed. (n.d.). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. [Link]
Sources
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- 3. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Application Note: Site-Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and technical guide for the site-selective Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-chloro-4-nitropyridine 1-oxide. The guide is designed to provide both a practical, step-by-step methodology and a deeper understanding of the chemical principles governing the reaction's success.
Introduction: The Challenge and Opportunity
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the development of efficient synthetic routes to novel analogues a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling is a paramount tool for creating C-C bonds due to its mild conditions and broad functional group tolerance.[1]
The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses multiple reactive sites: a C-Br bond, a C-Cl bond, a strongly electron-withdrawing nitro group, and an N-oxide moiety.[2] Mastering the selective functionalization of this substrate opens a pathway to a diverse array of complex pyridine derivatives. This application note focuses on a protocol designed to achieve selective coupling at the more reactive C-5 bromine position.
Substrate Analysis: A Multifunctional Heterocycle
Understanding the inherent reactivity of this compound is critical for designing a successful cross-coupling strategy. Each functional group plays a distinct role in modulating the molecule's electronic properties and reactivity.
-
Halogen Reactivity (C-Br vs. C-Cl): In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[3][4] This established trend is the primary basis for achieving site-selectivity. The C-Br bond at the 5-position is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 2-position, allowing for a predictable and selective reaction under carefully controlled conditions.[4][5]
-
N-Oxide Moiety: The N-oxide group alters the electronic landscape of the pyridine ring. It reduces the deactivating effect of the ring nitrogen on the palladium catalyst, which can otherwise form unproductive complexes.[6][7] Furthermore, it enhances the electrophilicity of the ring, particularly at the 2- and 4-positions.[8]
-
Nitro Group: As a powerful electron-withdrawing group, the 4-nitro substituent further decreases electron density across the aromatic system. This electronic pull can influence the rates of the catalytic cycle steps. While potentially complicating the reaction, Suzuki couplings on nitro-containing pyridine N-oxides have been successfully demonstrated.[9]
Protocol for Selective C-5 Arylation
This protocol is optimized for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C-5 position of this compound.
Materials and Reagents
| Reagent/Material | Recommended Grade | Notes |
| This compound | >97% Purity | The limiting reagent (1.0 equiv.). |
| Arylboronic Acid | >98% Purity | Use 1.2-1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | A common and effective Pd(0) precatalyst. [4] |
| SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | >98% Purity | An electron-rich, bulky phosphine ligand that promotes oxidative addition. |
| Potassium Phosphate (K₃PO₄) | Anhydrous | A moderately strong base effective in many Suzuki couplings. [4] |
| 1,4-Dioxane | Anhydrous | Reaction solvent. |
| Deionized Water | High Purity | Co-solvent. |
| Argon or Nitrogen Gas | High Purity | For maintaining an inert atmosphere. |
| Standard Glassware | Oven-dried | Schlenk flask or sealed reaction vial. |
Experimental Workflow
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst/Ligand Preparation: In a separate vial, briefly purge with inert gas. Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%). Add a portion of the anhydrous 1,4-dioxane and swirl to dissolve. Note: Using a 1:2 Pd/Ligand ratio is crucial for catalyst stability and activity.
-
Solvent and Catalyst Addition: To the main reaction flask, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio by volume, to achieve a concentration of ~0.1 M with respect to the limiting reagent). Stir for 2 minutes. Using a syringe, add the prepared catalyst/ligand solution to the reaction mixture.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Rationale and Optimization
The choice of each reaction component is critical for achieving high yield and selectivity. This section explains the causality behind these choices.
-
Catalyst System (Pd(OAc)₂ / SPhos):
-
Palladium Source: Pd(OAc)₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.
-
Ligand: SPhos is a biarylphosphine ligand. Its bulkiness facilitates the reductive elimination step, while its electron-rich nature promotes the rate-limiting oxidative addition into the C-Br bond. [7]For less reactive boronic acids or to attempt coupling at the C-Cl position (after the C-Br has reacted), more specialized ligands like BrettPhos or catalysts designed for C-Cl activation may be necessary. [4]
-
-
Base (K₃PO₄):
-
The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step. [10][11]K₃PO₄ is a moderately strong base that is effective without promoting significant decomposition of sensitive substrates. For sluggish reactions, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial. [4]Conversely, for substrates with base-labile groups, a milder base like potassium fluoride (KF) could be employed. [11]
-
-
Solvent System (Dioxane / Water):
-
Solvent: Solvents play a critical role in solubility, catalyst stability, and reaction rates. [12]1,4-Dioxane is a common choice for Suzuki couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point.
-
Co-Solvent: The addition of water often accelerates the reaction. It helps dissolve the inorganic base (K₃PO₄) and can facilitate the transmetalation step. The ratio of organic solvent to water should be optimized for each specific substrate combination.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidation). | Ensure rigorous exclusion of oxygen. Use freshly opened, high-purity reagents. Degas solvents thoroughly. |
| Poor quality boronic acid (decomposed to boroxine). | Use fresh, high-quality boronic acid. If necessary, use the corresponding boronate ester (e.g., pinacol ester). | |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Dehalogenation | Presence of water/protons reacting with the Pd-Aryl intermediate. | Ensure anhydrous conditions if possible (though some water is often beneficial). Use a different base. |
| Homocoupling of Boronic Acid | Reaction conditions are too harsh; presence of oxidants. | Lower the reaction temperature. Ensure the system is properly inerted. Decrease catalyst loading. |
| Reaction Stalls | Catalyst deactivation/poisoning. | Increase ligand-to-palladium ratio (e.g., to 3:1 or 4:1). Consider a more robust ligand. |
Post-Reaction Modification: Deoxygenation of the N-Oxide
The resulting N-oxide product can be easily converted to the corresponding free pyridine. A common and effective method is reduction using a reagent like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.
Example Protocol (PCl₃ Reduction):
-
Dissolve the purified 2-chloro-4-nitro-5-arylpyridine 1-oxide (1.0 equiv.) in an anhydrous solvent like chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃, ~1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extract with dichloromethane, dry the organic layer, and concentrate to yield the deoxygenated pyridine.
Conclusion
This application note provides a robust and reliable protocol for the site-selective Suzuki-Miyaura coupling of this compound at the C-5 position. By understanding the substrate's unique reactivity and the rationale behind the selection of the catalyst, base, and solvent, researchers can confidently employ this method to synthesize a wide range of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (2008). US20080132698A1 - Use of N-oxide compounds in coupling reactions.
-
Li, J., et al. (2013). Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters, 24(9), 815-817. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from [Link]
-
ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
ACS Publications. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ZORA. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
ACS Publications. (2019). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐Nitropyridine N‐oxide. Retrieved from [Link]
-
NIH National Library of Medicine. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ACS Publications. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
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palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-chloro-4-nitropyridine 1-oxide
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and agrochemical development.[1] Its utility stems from a unique combination of structural features: two distinct halogen atoms (bromine and chlorine) with differential reactivity, and potent electron-withdrawing groups (a nitro group and an N-oxide moiety). These features make it an ideal substrate for sequential and site-selective functionalization using palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the core principles governing these reactions and offers detailed, field-proven protocols for common transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The focus is on leveraging the inherent chemoselectivity of the substrate to achieve controlled, high-yield synthesis of complex pyridine derivatives.
Core Principles: Understanding the Reactivity of the Substrate
The successful application of this compound in cross-coupling chemistry hinges on understanding the interplay of its functional groups, which dictates the site of reaction.
Chemoselectivity: The C-Br vs. C-Cl Reactivity Hierarchy
The cornerstone of selective functionalization lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the energy barrier for the initial oxidative addition step follows a well-established trend: C–I > C–Br > C–Cl > C–F.[2] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C-Cl bond at the 2-position.[2] This intrinsic difference allows for precise, selective coupling at the C5 position under carefully controlled conditions, leaving the C2-chloro group untouched for subsequent diversification.
Electronic Activation
The pyridine N-oxide and the C4-nitro group are powerful electron-withdrawing functions. They profoundly decrease the electron density of the aromatic ring, making the carbon centers attached to the halogens more electrophilic and thus more susceptible to oxidative addition. This electronic activation is particularly pronounced at the C2 and C6 positions. While both C2 and C5 are activated, the superior leaving group ability of bromide makes the C5 position the primary site for initial cross-coupling.[3]
Diagram: Reactivity Profile of the Substrate
Caption: Reactivity map of the substrate.
The Palladium Catalytic Cycle: A Universal Mechanism
Palladium-catalyzed cross-coupling reactions, despite their different named variations, generally proceed through a common catalytic cycle.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-Br) of the substrate, forming a Pd(II) intermediate. This is typically the rate-determining step.[6]
-
Transmetalation (for Suzuki/Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron species in Suzuki reactions) transfers its organic group to the Pd(II) complex, displacing the halide.[7] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Diagram: Generalized Palladium Cross-Coupling Cycle
Caption: The fundamental steps of a Pd-catalyzed cross-coupling reaction.
Application Notes and Protocols
Safety Precaution: this compound and related nitropyridines should be handled with care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds by coupling the substrate with an organoboron compound.[6][9] It is widely used to introduce aryl or heteroaryl substituents.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) precatalyst. Pd(dppf)Cl₂ is often superior for electron-deficient heteroaryl halides as the dppf ligand is both electron-rich and has a large bite angle, which promotes reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Na₂CO₃ or K₂CO₃ are common, effective, and economical choices.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(dppf)Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Ligand choice is critical for yield and reaction rate. |
| Boronic Acid | 1.1 - 1.5 equivalents | Excess ensures complete consumption of the starting material. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents) | Cs₂CO₃ is stronger and can be beneficial for less reactive partners. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Solvents must be degassed prior to use. |
| Temperature | 80 - 100 °C | Monitor by TLC/LC-MS to avoid decomposition at high temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the Pd(0) catalyst from oxidation. |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%). To this solid mixture, add degassed 1,4-dioxane and water (4:1 v/v).
-
Reaction: Stir the mixture at 90 °C. Monitor the reaction's progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds by reacting the substrate with a terminal alkyne.[10] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[10][11]
Causality Behind Experimental Choices:
-
Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[12]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as a solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a standard, effective ligand for this transformation, often used as Pd(PPh₃)₂Cl₂ or generated in situ.
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-4 mol%) | A common and effective precatalyst. |
| Cu Co-catalyst | CuI (4-8 mol%) | Essential for high reaction rates at lower temperatures.[12] |
| Terminal Alkyne | 1.2 - 1.5 equivalents | Using a slight excess is standard practice. |
| Base | Et₃N or DIPA (2.0 - 4.0 equivalents) | Also serves as a solvent or co-solvent. Must be anhydrous. |
| Solvent | THF or DMF | Anhydrous, degassed solvents are required. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxidative homocoupling of the alkyne (Glaser coupling). |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and Et₃N (3.0 equiv.). Stir for 10 minutes, then add phenylacetylene (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at 45 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.
Heck Coupling: C-C (Alkenyl) Bond Formation
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, releasing HX in the process.[5] It is a powerful tool for vinylation.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and inexpensive precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For electron-deficient halides, phosphine ligands like P(o-tolyl)₃ or bulky biaryl phosphines can improve catalyst stability and product yields.
-
Base: A base is required to neutralize the HX acid produced during the catalytic cycle, which would otherwise deactivate the catalyst.[5] An organic base like Et₃N or an inorganic base like K₂CO₃ is typically used.
Data Presentation: Typical Heck Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Often paired with a phosphine ligand. |
| Ligand | P(o-tolyl)₃ (4-10 mol%) or PPh₃ | Ligand choice can influence regioselectivity of the addition to the alkene. |
| Alkene | 1.5 - 2.0 equivalents | Typically an electron-deficient alkene like an acrylate or styrene. |
| Base | Et₃N or K₂CO₃ (1.5 - 2.5 equivalents) | Must be a non-nucleophilic base. |
| Solvent | DMF, Acetonitrile, or Toluene | High-boiling polar aprotic solvents are common. |
| Temperature | 100 - 140 °C | Higher temperatures are generally required for Heck reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst system. |
Experimental Protocol: Heck Coupling with Styrene
-
Preparation: To a pressure-rated reaction tube, add this compound (1.0 equiv.), Pd(OAc)₂ (3 mol%), P(o-tolyl)₃ (6 mol%), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed DMF, followed by styrene (1.5 equiv.).
-
Reaction: Tightly seal the tube and heat the mixture to 120 °C in an oil bath. Monitor the reaction by LC-MS (typically 12-24 hours).
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[2][13]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Modern, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for achieving high efficiency, especially with less reactive C-Cl bonds or challenging amine nucleophiles. They accelerate the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching the strong base and interfering with the catalyst.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3-Palladacycle (1-2 mol%) | Palladacycle precatalysts are often more active and air-stable. |
| Ligand | XPhos or BrettPhos (2-4 mol%) | The choice is critical and depends on the amine substrate. |
| Amine | 1.1 - 1.3 equivalents | Can be a primary or secondary amine. |
| Base | NaOtBu or K₃PO₄ (1.4 - 2.0 equivalents) | NaOtBu is generally more effective but highly moisture-sensitive. |
| Solvent | Toluene or 1,4-Dioxane | Must be scrupulously dried and degassed. |
| Temperature | 80 - 110 °C | Temperature should be optimized for each substrate combination. |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required due to the sensitivity of the catalyst and base. |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Preparation: In a glovebox, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and NaOtBu (1.5 equiv.) to an oven-dried reaction vial.
-
Reagent Addition: Outside the glovebox (under a positive pressure of argon), add this compound (1.0 equiv.). Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv.).
-
Reaction: Seal the vial and heat to 100 °C. Monitor the reaction's progress by LC-MS (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Diagram: General Experimental Workflow
Caption: A standardized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound stands out as a privileged scaffold for constructing complex molecular architectures. The key to unlocking its synthetic potential lies in the strategic application of palladium-catalyzed cross-coupling reactions. By understanding the principles of chemoselectivity and carefully selecting the catalyst, ligand, base, and solvent, researchers can selectively functionalize the C5-bromo position with a wide array of carbon and nitrogen nucleophiles. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to leverage this versatile building block in their synthetic campaigns.
References
-
Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. (2025). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC - NIH. Retrieved from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). NIH. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv. Retrieved from [Link]
-
5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2. (n.d.). PubChem. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). White Rose Research Online. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ResearchGate. Retrieved from [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. (n.d.). MDPI. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Substituted Pyridines from 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Introduction: The Strategic Value of a Multi-Functional Pyridine Scaffold
Substituted pyridine rings are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence drives a continuous demand for versatile and efficient synthetic methodologies. The starting material, 5-Bromo-2-chloro-4-nitropyridine 1-oxide , represents a highly valuable and strategically functionalized building block for library synthesis and complex target-oriented synthesis. Its unique arrangement of substituents allows for a series of selective and high-yielding transformations, providing a powerful platform for generating diverse pyridine derivatives.
This guide provides an in-depth analysis of the reactivity of this scaffold and detailed protocols for its key transformations. We will explore the causality behind experimental choices, offering insights honed from established chemical principles to empower researchers in drug development and synthetic chemistry.
Structural Analysis and Site-Specific Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its four key functional sites. The electronic nature of the pyridine N-oxide, combined with the potent electron-withdrawing nitro group, creates a highly electrophilic aromatic system, priming it for specific transformations.
-
C2-Chloro Position : This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the adjacent N-oxide and the para-nitro group.[2][3]
-
C5-Bromo Position : While also a halogen, the bromine at C5 is significantly less reactive towards SNAr. It is, however, an ideal handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]
-
C4-Nitro Group : This group is a powerful modulator of the ring's electronics and can be readily reduced to an amino group, which can then be further functionalized.[5][6]
-
N-oxide Moiety : The N-oxide activates the C2 and C4 positions for nucleophilic attack and can be selectively removed (deoxygenated) in a later synthetic step to yield the corresponding pyridine.[2][7]
The following diagram illustrates the principal reaction pathways available for this versatile starting material.
Caption: Key synthetic pathways from this compound.
Experimental Protocols: Step-by-Step Methodologies
The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for informed optimization.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position with Amines
This procedure exemplifies the displacement of the C2-chloride, a reaction favored by the strong electronic activation of the pyridine N-oxide scaffold.
Rationale: The choice of a polar aprotic solvent like DMF or DMSO facilitates the formation of the charged Meisenheimer intermediate. A mild base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without reacting with the electrophilic pyridine ring. The reaction is typically run at moderate temperatures to ensure selectivity and avoid decomposition.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-bromo-4-nitropyridine 1-oxide derivative.
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO, or NMP | Polar aprotic, solubilizes reactants and stabilizes charged intermediates. |
| Base | DIPEA, K₂CO₃ | Scavenges HCl byproduct; non-nucleophilic bases are preferred. |
| Temperature | 25 - 80 °C | Balances reaction rate with potential for side reactions or decomposition. |
| Typical Yield | 75 - 95% | Highly efficient transformation for a wide range of amines. |
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol leverages the C5-bromo position for C-C bond formation, a cornerstone of modern synthetic chemistry for building molecular complexity.[8]
Rationale: The Suzuki-Miyaura reaction requires a palladium catalyst, a base, and typically a mixture of an organic solvent and water. The base (e.g., potassium carbonate) is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[4][9] Dioxane is a common solvent due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.
Detailed Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, 0.1 M).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed as monitored by LC-MS (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to afford the 5-aryl-2-chloro-4-nitropyridine 1-oxide product.
Caption: Standard workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 3: Reduction of the C4-Nitro Group to an Amine
The conversion of the nitro group to a primary amine unlocks a wealth of subsequent functionalization possibilities, including amidation, sulfonylation, and diazotization.
Rationale: Reduction using iron powder in an acidic medium (like acetic acid or aqueous HCl) is a classic, cost-effective, and reliable method.[6] It is generally selective for the nitro group, leaving the N-oxide and halo-substituents intact under controlled conditions. The reaction proceeds on the surface of the iron metal, which is oxidized while the nitro group is reduced.
Detailed Protocol:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 5:1, 0.2 M).
-
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Once complete, cool the reaction to room temperature and filter hot through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the 4-amino-5-bromo-2-chloropyridine 1-oxide, which can be used without further purification or recrystallized if necessary.
Protocol 4: Deoxygenation of the Pyridine N-oxide
This final step removes the N-oxide to furnish the parent pyridine scaffold. It is typically performed after other modifications have been installed.
Rationale: Phosphorus(III) reagents, such as phosphorus trichloride (PCl₃), are effective for deoxygenation.[2] The oxygen atom of the N-oxide acts as a nucleophile, attacking the phosphorus center. A subsequent intramolecular rearrangement and elimination sequence releases the deoxygenated pyridine and a phosphorus oxy-species (e.g., POCl₃). The reaction is typically performed in a non-protic solvent.
Detailed Protocol:
-
Dissolve the substituted pyridine N-oxide (1.0 eq) in a chlorinated solvent such as chloroform (CHCl₃) or dichloromethane (DCM) (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and may release gas.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to obtain the final substituted pyridine.
Strategic Synthesis: Combining the Protocols
The true power of this compound is realized when these protocols are used in sequence. The order of operations is critical and must be chosen based on the target molecule and the compatibility of the functional groups. For instance, a Suzuki coupling might be performed first, followed by an SNAr reaction on the more complex intermediate, then reduction of the nitro group, and finally deoxygenation. This modular approach allows for the systematic construction of highly decorated pyridine structures.
Safety and Handling
-
This compound : This compound should be handled with care. Based on related structures like 5-bromo-2-nitropyridine, it is likely to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed, inhaled, or in contact with skin.[10][11] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents : Handle all reagents, particularly PCl₃, strong acids, bases, and palladium catalysts, according to their specific Safety Data Sheet (SDS) guidelines. Deoxygenation with PCl₃ and its subsequent quench should be performed with extreme caution.
-
Reactions : Reactions under pressure or those involving hydrogen gas require specialized equipment and safety protocols.
References
-
Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper . Journal of Electroanalytical Chemistry. Available at: [Link]
- Google Patents. CN102718704B - Preparation method of 2-chloropyridine n-oxides.
-
PubMed Central . Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]
-
ResearchGate . Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. Available at: [Link]
-
ResearchGate . Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Available at: [Link]
-
ResearchGate . Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]
-
Semantic Scholar . Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]
-
Sciencemadness.org . reactivity of 4-nitropyridine-n-oxide. Available at: [Link]
-
Yoneda Labs . Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Arkat USA . Recent trends in the chemistry of pyridine N-oxides. Available at: [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
ChemTube3D . Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Available at: [Link]
-
Semantic Scholar . Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available at: [Link]
- Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
-
PubChem . 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306. Available at: [Link]
-
Organic Chemistry Portal . Suzuki Coupling. Available at: [Link]
-
YouTube . nucleophilic aromatic substitutions. Available at: [Link]
-
Chemistry LibreTexts . Suzuki-Miyaura Coupling. Available at: [Link]
-
Jubilant Ingrevia . 5-bromo-2-nitropyridine. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
The Strategic Role of 5-Bromo-2-chloro-4-nitropyridine 1-oxide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Highly Activated Pyridine Scaffold for Complex Molecular Architectures
5-Bromo-2-chloro-4-nitropyridine 1-oxide is a polysubstituted heterocyclic compound that has garnered significant attention in medicinal chemistry and agrochemical research.[1] Its utility stems from a unique convergence of functional groups on the pyridine ring, creating a highly electron-deficient aromatic system. This pronounced electrophilicity makes it an exceptionally versatile building block for the synthesis of complex, biologically active molecules, including kinase inhibitors and other potential therapeutic agents.[1] This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, complete with detailed experimental protocols.
The strategic placement of two halogen atoms (bromine and chlorine), a potent electron-withdrawing nitro group, and an N-oxide moiety synergistically activate the pyridine core for nucleophilic aromatic substitution (SNAr) reactions.[1] This orchestrated electronic effect allows for the regioselective introduction of a wide array of nucleophiles, paving the way for the construction of diverse molecular scaffolds with potential pharmacological activity.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1379366-01-4 | |
| Molecular Formula | C₅H₂BrClN₂O₃ | |
| Molecular Weight | 253.44 g/mol | |
| Appearance | Pale yellow crystalline solid (typical) | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area | General laboratory practice |
Understanding the Reactivity: A Symphony of Electron-Withdrawing Effects
The remarkable reactivity of this compound is a direct consequence of the cumulative electron-withdrawing influence of its substituents. The nitro group at the 4-position, being a powerful -M and -I group, significantly depletes the electron density of the pyridine ring, particularly at the ortho and para positions. The N-oxide functionality further enhances this effect by acting as an electron-withdrawing group through resonance. The chloro and bromo substituents also contribute to the overall electrophilicity of the ring via their inductive effects.
This pronounced electron deficiency makes the carbon atoms of the pyridine ring, especially those bearing a leaving group (chloro or bromo), highly susceptible to nucleophilic attack. The most common and synthetically valuable reaction of this compound is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 2-position.
Application in the Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors
The highly functionalized pyridine core derived from this compound is a common motif in a variety of bioactive molecules, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
The substituted pyridine scaffold can effectively mimic the hinge-binding interactions of ATP in the kinase active site, a crucial factor for achieving high inhibitory potency. The versatility of this compound allows for the systematic modification of substituents on the pyridine ring, enabling the fine-tuning of a compound's selectivity and pharmacokinetic properties.
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of various bioactive compounds.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperazine derivative)
-
A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in the chosen anhydrous solvent. Add the amine (1.0 - 1.2 eq) to the solution, followed by the base (1.5 - 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used as the solvent, pour the reaction mixture into ice-water to precipitate the product. If a water-miscible solvent is not used, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can act as a competing nucleophile, leading to undesired side products.
-
Base: The base is crucial to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to avoid its competition with the primary amine nucleophile.
-
Heating: For less reactive amines, heating is often necessary to provide the activation energy required for the reaction to proceed at a reasonable rate.
Protocol 2: Synthesis of a Pyridinylamino-pyridazinone Derivative (A Representative Example)
This protocol is a representative example of how this compound can be used to synthesize a more complex heterocyclic system with potential biological activity. This is based on procedures for similar pyridazinone derivatives.[2]
Step 1: Nucleophilic Aromatic Substitution
Materials:
-
This compound (1.0 eq)
-
A suitable aminopyridazinone derivative (e.g., 6-amino-4-(dimethylamino)-2H-pyridazin-3-one) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the aminopyridazinone in DMF, add potassium carbonate.
-
Add this compound portion-wise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude pyridinylamino-nitropyridazinone intermediate.
-
The crude product can be purified by column chromatography (e.g., using a dichloromethane/methanol gradient).
Step 2: Reduction of the Nitro Group
Materials:
-
The pyridinylamino-nitropyridazinone intermediate from Step 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water mixture (e.g., 4:1)
-
Celite®
Procedure:
-
Suspend the nitro compound in the ethanol/water mixture.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC/LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino product.
-
The product can be purified by column chromatography or recrystallization.
Safety Precautions:
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound stands out as a privileged scaffold in the synthesis of bioactive molecules. Its highly activated nature towards nucleophilic aromatic substitution provides a reliable and versatile platform for the introduction of diverse functionalities. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this potent building block in their synthetic endeavors, particularly in the quest for novel kinase inhibitors and other therapeutic agents. The strategic application of this reagent, grounded in a solid understanding of its reactivity, will undoubtedly continue to fuel innovation in drug discovery and development.
References
- Process for the preparation of 6-(4-nitro-phenoxy)-2H-pyridazin-3-one and 6-(4-amino-phenoxy)-2H-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues. CN116406356A.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Welcome to the technical support guide for the purification of 5-Bromo-2-chloro-4-nitropyridine 1-oxide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and executing the recrystallization of this important synthetic intermediate. The following sections are designed to address common challenges and provide a robust, scientifically-grounded protocol.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties and handling of this compound during purification.
Q1: What makes this compound challenging to purify by recrystallization?
A1: The challenge lies in its molecular structure. The compound possesses multiple polar functional groups: a nitro group (-NO2), a chloro group (-Cl), a bromo group (-Br), and an N-oxide moiety.[1][2] This combination results in a molecule with moderate to high polarity, influencing its solubility profile. The N-oxide group, in particular, enhances solubility in polar solvents.[1] Finding a single solvent with the ideal solubility curve—high solubility when hot, low solubility when cold—can be difficult. Furthermore, like many nitroaromatic compounds, it may have a tendency to "oil out" or precipitate too rapidly, trapping impurities.[3]
Q2: What are the primary impurities I should be concerned about?
A2: Impurities often stem from the synthetic route. Common precursors and reagents can lead to residual starting materials or side-products. For instance, if the synthesis involves nitration of 2-chloropyridine followed by bromination and oxidation, you might encounter unreacted intermediates.[1] Over- or under-halogenated species and positional isomers are also possibilities. The goal of recrystallization is to selectively crystallize the desired product, leaving these impurities in the solvent (mother liquor).
Q3: Are there any specific safety precautions for handling this compound?
A3: Yes. Halogenated nitroaromatic compounds should be handled with care. While specific toxicity data for this exact molecule is limited, related compounds are known irritants to the skin, eyes, and respiratory tract.[4][5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid creating dust.[4] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[4]
II. Solvent Selection and Optimization
The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
The "Like Dissolves Like" Principle:
Given the polar nature of this compound, polar solvents are generally a good starting point.[3] Alcohols and solvent mixtures are often effective for nitroaromatic compounds.[3] A patent for a related compound, 2-chloro-4-nitropyridine-1-oxide, suggests a chloroform-ethanol mixture for recrystallization, indicating that a mixed solvent system may be highly effective.[7]
Solvent Screening Data:
The following table provides a starting point for solvent selection. These are general recommendations for compounds with similar functional groups. Empirical testing is essential.
| Solvent/System | Rationale & Expected Behavior | Boiling Point (°C) |
| Ethanol | Often a good choice for moderately polar compounds. May show high solubility. | 78.4 |
| Isopropanol | Less polar than ethanol; may provide a better solubility differential. | 82.6 |
| Ethyl Acetate | A moderately polar solvent; good for dissolving many organic compounds. | 77.1 |
| Acetonitrile | A polar aprotic solvent. Used in the synthesis of a related compound.[8] | 81.6 |
| Ethyl Acetate/Hexane | A common mixed-solvent system. The compound is dissolved in hot ethyl acetate, and hexane is added as an "anti-solvent" to induce crystallization.[9] | Variable |
| Ethanol/Water | Water acts as an anti-solvent for many organic compounds soluble in ethanol. | Variable |
Expert Insight: A mixed solvent system is often superior when a single solvent fails. The process involves dissolving the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at high temperature, followed by the slow, dropwise addition of a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Re-heating to clarify and then slow cooling should yield high-purity crystals.[3][9]
III. Step-by-Step Recrystallization Protocol
This protocol provides a robust workflow for the purification.
Materials:
-
Crude this compound
-
Selected solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Workflow Diagram:
Caption: General workflow for the recrystallization process.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the primary solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hotplate with stirring. Continue adding the solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of boiling solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield.
-
Decolorization (if necessary): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
IV. Troubleshooting Guide
Even with a robust protocol, issues can arise. This section provides solutions to common problems.
Troubleshooting Logic Diagram:
Caption: Decision tree for troubleshooting common recrystallization issues.
Q&A Troubleshooting:
-
Q: My compound has formed an oil instead of crystals. What should I do?
-
A: This "oiling out" happens when the solute comes out of solution at a temperature above its melting point. The remedy is to re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then allow the solution to cool much more slowly.[3] Insulating the flask can help.
-
-
Q: The solution has cooled, but no crystals have appeared.
-
A: The solution may be supersaturated or too dilute. First, try to induce crystallization by scratching the inside of the flask below the solvent level with a glass rod. If that fails, add a "seed crystal" of the pure compound. If you have neither, the solution is likely too dilute. Re-heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[10]
-
-
Q: My final yield is very low.
-
A: This is one of the most common issues. Potential causes include:
-
Using too much solvent during the initial dissolution step.
-
Cooling the solution too quickly, which can trap impurities but also reduce the efficiency of crystallization.
-
Washing the collected crystals with too much solvent, or with solvent that was not sufficiently cold, thereby dissolving some of your product.
-
Incomplete precipitation; ensure the solution is cooled in an ice bath for a sufficient time before filtering.
-
-
-
Q: The crystals appeared almost instantly as soon as I removed the flask from the heat.
References
-
Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
- Google Patents. (2006). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Sources
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- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
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- 9. Tips & Tricks [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Substitutions on 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 5-bromo-2-chloro-4-nitropyridine 1-oxide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common experimental challenges and provide a deeper understanding of the underlying chemical principles governing this highly activated heterocyclic system.
Introduction: Understanding the Substrate's Reactivity
This compound is a powerful building block in synthetic chemistry, prized for its susceptibility to nucleophilic attack. The pyridine ring, inherently electron-deficient, is further activated by three key features:
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group at the 4-position, it significantly acidifies the ring protons and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr.[1]
-
The N-Oxide: This functionality acts as a strong π-donor through resonance and a σ-acceptor, further enhancing the electrophilicity of the carbons at the 2- and 4-positions.[2] It also modulates the basicity of the pyridine nitrogen, preventing unwanted side reactions.[3]
-
Halogen Substituents (-Cl and -Br): These electron-withdrawing groups contribute to the overall electrophilicity of the pyridine ring.[4]
The interplay of these groups creates a highly reactive substrate, but also one that requires careful control to achieve the desired regioselectivity and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols.
Issue 1: Poor or No Reaction with a Nucleophile
Symptoms:
-
Recovery of starting material.
-
Low conversion to the desired product.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity: The reactivity of the nucleophile is paramount. Weak nucleophiles (e.g., neutral amines, alcohols without a base) may not be potent enough to initiate the reaction.
-
Solution: For amine nucleophiles, the addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can deprotonate the amine, increasing its nucleophilicity. For alcohols or thiols, a stronger base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically required to generate the more reactive alkoxide or thiolate.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the charged intermediates of the SNAr mechanism.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the nucleophilic attack. For less reactive systems, heating in a pressurized vessel or using microwave irradiation can significantly accelerate the reaction rate.[5]
-
-
Low Reaction Temperature: SNAr reactions, while often facile with this substrate, may still require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 50 °C, 80 °C, or even higher, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be mindful of potential decomposition at elevated temperatures.
-
Issue 2: Lack of Regioselectivity - Substitution at Both the 2- and 5-Positions
Symptoms:
-
Formation of a mixture of isomeric products.
-
Difficulty in purifying the desired product.
Underlying Principles:
The 2-position (chloro) and the 5-position (bromo) are both susceptible to nucleophilic attack. However, the 2-position is generally more activated due to its proximity to the electron-withdrawing nitrogen of the pyridine ring and the N-oxide group.[6][7] The nitro group at the 4-position provides strong activation to the adjacent 5-position as well. The relative reactivity can be influenced by both steric and electronic factors.
Optimization Strategies:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. Kinetic control at lower temperatures may favor the more electronically activated 2-position.
-
Nucleophile Choice: The steric bulk of the nucleophile can significantly influence the site of attack.
-
For C-2 Selectivity: Smaller, less sterically hindered nucleophiles will preferentially attack the more accessible 2-position.
-
For C-5 Selectivity: While less common, a very bulky nucleophile might show some preference for the less hindered 5-position, although this is generally not a reliable method for achieving high selectivity.
-
-
Solvent Effects: The choice of solvent can subtly influence the transition state energies for attack at the two positions. It is worthwhile to screen different polar aprotic solvents.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 3: Decomposition of Starting Material or Product
Symptoms:
-
Formation of dark, tarry reaction mixtures.
-
Multiple spots on TLC, often with streaking.
-
Low isolated yield of the desired product.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: The combination of a strong nucleophile/base and high temperatures can lead to decomposition of the electron-deficient pyridine N-oxide ring. 4-nitropyridine N-oxides can be sensitive compounds.[8][9]
-
Solution: Use the mildest effective conditions. Employ a weaker base if possible, and avoid excessive heating. If high temperatures are necessary, consider shorter reaction times or the use of a flow reactor for better temperature control and reduced residence time at high temperatures.[8]
-
-
Presence of Water: Trace amounts of water can react with strong bases and potentially lead to side reactions.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Light Sensitivity: Some nitroaromatic compounds can be light-sensitive.
-
Solution: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to be more reactive, the chlorine at C-2 or the bromine at C-5?
A1: The chlorine at the C-2 position is generally more reactive towards nucleophilic aromatic substitution. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the N-oxide, which strongly activate this position. While the nitro group at C-4 also activates the C-5 position, the influence of the heterocyclic nitrogen typically makes the C-2 position the more favored site of attack for most nucleophiles.[6][7]
Q2: Can I perform a substitution reaction with a carbon nucleophile, like a Grignard reagent or an organolithium?
A2: Using highly reactive organometallic reagents like Grignard or organolithium reagents is generally not advisable with this substrate. The highly electrophilic nature of the pyridine ring and the presence of the nitro group can lead to a multitude of side reactions, including addition to the nitro group or the pyridine ring itself, rather than the desired substitution. Softer carbon nucleophiles, such as stabilized enolates (e.g., from malonic esters) under carefully controlled basic conditions, might be successful.
Q3: Is it possible to selectively substitute the nitro group instead of the halogens?
A3: While the nitro group can act as a leaving group in some SNAr reactions, particularly on highly activated systems, the halogens (especially chlorine at an activated position) are generally better leaving groups in this context.[10] Displacement of the halogens will almost always be the preferred reaction pathway.
Q4: After my reaction, I need to remove the N-oxide. What is the best way to do this?
A4: The N-oxide can be deoxygenated using several methods. A common and effective reagent is phosphorus trichloride (PCl₃) in a solvent like chloroform or dichloromethane.[8] Other reducing agents, such as titanium trichloride (TiCl₃) or catalytic hydrogenation (e.g., H₂, Pd/C), can also be employed, but one must consider the potential for reduction of the nitro group as well. The choice of reagent will depend on the other functional groups present in your molecule.
Q5: What are the typical reaction conditions for a substitution with a simple amine?
A5: A good starting point for the reaction of this compound with a primary or secondary amine would be:
| Parameter | Condition |
| Solvent | DMF or DMSO |
| Base | Triethylamine (Et₃N) or DIPEA (1.5 - 2.0 equivalents) |
| Temperature | Room Temperature to 80 °C |
| Time | 2 - 24 hours (monitor by TLC/LC-MS) |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol: General Procedure for Amination at the 2-Position
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., triethylamine, 1.5 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., start at room temperature) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Mechanism of SNAr at the 2-Position:
Caption: General SNAr mechanism at the 2-position. Note: Actual chemical structure images are placeholders. The reaction proceeds via a two-step addition-elimination pathway, with the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.[11]
References
-
Baran, P. S. (2012). Pyridine N-Oxides. Scripps Research. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
- Terrier, F. (2013).
-
Guezguez, R., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 249-257. Available at: [Link]
-
Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available at: [Link]
-
Wang, X., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3844–3854. Available at: [Link]
-
Watson, D. A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(10), 4876–4884. Available at: [Link]
-
Nishikata, T., et al. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 58(88), 12345-12348. Available at: [Link]
-
Wikipedia. (2023). Pyridine-N-oxide. Available at: [Link]
-
Douglas, J. J., et al. (2015). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 17(1), 84-87. Available at: [Link]
-
Neochoritis, C. G., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(13), 5955-5980. Available at: [Link]
-
Chemistry Learning. (2020). Reactivity of Pyridine-N-Oxide. YouTube. Available at: [Link]
-
Organic Chemistry. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. PubChem. Available at: [Link]
-
van der Vlugt, T. J. H., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14564–14574. Available at: [Link]
-
Dr. R. K. Singh. (2020). Electrophilic aromatic substitution on Pyridine. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitropyridine N-oxide. PubChem. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Electrophilic Aromatic Substitution: Disubstituted. YouTube. Available at: [Link]
-
Pearson. (n.d.). SNAr Reactions of Pyridine. Available at: [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). The Curious Chemist. Available at: [Link]
-
Michael Evans. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]
-
Rossi, R. A., & Bunnett, J. F. (1973). The SRN1 mechanism in heteroaromatic nucleophilic substitution. Photostimulated reactions of halopyridines with ketone enolates. The Journal of Organic Chemistry, 38(17), 3020–3025. Available at: [Link]
Sources
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- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. This compound | 1379366-01-4 | Benchchem [benchchem.com]
- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
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- 8. researchgate.net [researchgate.net]
- 9. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing decomposition of 5-Bromo-2-chloro-4-nitropyridine 1-oxide during reactions
Welcome to the Technical Support Center for 5-Bromo-2-chloro-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. Our goal is to empower you to anticipate and prevent the decomposition of this compound, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a highly functionalized heterocyclic compound, valuable in the synthesis of complex molecules in the pharmaceutical and materials science sectors.[1] Its reactivity is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of three electron-withdrawing groups (bromo, chloro, and nitro) and the N-oxide moiety. This high degree of activation makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, typically at the C2 or C6 positions.
However, this inherent reactivity also makes the molecule susceptible to decomposition under certain reaction conditions. Understanding the potential degradation pathways is crucial for successful synthesis. The primary modes of decomposition are:
-
Deoxygenation: The N-oxide can be reduced to the corresponding pyridine.
-
Ring-Opening: Under strongly basic conditions, the pyridine ring can be cleaved.
-
Hydrolysis: The presence of water can lead to the displacement of halides, particularly at elevated temperatures.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address these challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction is producing a significant amount of a less polar byproduct, which I suspect is the deoxygenated starting material. How can I prevent this?
Causality: Deoxygenation of the N-oxide is a common side reaction, particularly in the presence of certain reagents or at elevated temperatures. Reagents like phosphorus trichloride (PCl₃) are known to efficiently deoxygenate pyridine N-oxides.[2] While useful in some synthetic steps, unintentional deoxygenation during a substitution reaction leads to undesired byproducts and reduced yield.
Troubleshooting Protocol:
-
Reagent Selection:
-
Avoid reagents with known reducing properties. If your nucleophile or other additives have the potential to act as reducing agents, consider alternatives.
-
When the goal is substitution, ensure that any reagents used are free from contaminants that could facilitate reduction.
-
-
Temperature Control:
-
Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. High temperatures can promote thermal decomposition, which may include deoxygenation.
-
Monitor the reaction temperature closely using a calibrated thermometer.
-
-
Inert Atmosphere:
-
While not always the primary cause, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric components that might contribute to degradation.
-
Experimental Protocol: Monitoring for Deoxygenation
A simple way to monitor for the formation of the deoxygenated byproduct is through Thin Layer Chromatography (TLC).
-
Prepare a TLC plate: Spot the starting material (this compound), the reaction mixture, and a co-spot of both.
-
Eluent System: A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate. The exact ratio should be optimized to achieve good separation.
-
Visualization: Visualize the plate under UV light. The deoxygenated product will be less polar and thus have a higher Rf value than the N-oxide starting material.
| Compound | Polarity | Expected Rf |
| This compound | More Polar | Lower |
| 5-Bromo-2-chloro-4-nitropyridine | Less Polar | Higher |
FAQ 2: My reaction mixture turns dark, and I am observing a complex mixture of products on my TLC/LC-MS, suggesting decomposition. What is the likely cause?
Causality: A dark reaction mixture and the formation of multiple unidentifiable products often point to decomposition of the starting material, potentially through ring-opening. For highly electron-deficient pyridine systems, such as those with a nitro group, strong bases can lead to ring cleavage. This is a known issue for related compounds like 2-chloro-5-nitropyridine.
Troubleshooting Protocol:
-
Base Selection:
-
Avoid Strong, Hard Bases: Steer clear of strong, non-nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu) when possible, as these are more likely to induce ring-opening.
-
Use Weaker, Non-Nucleophilic Bases: Opt for milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The choice of base will depend on the pKa of the nucleophile.
-
-
Temperature Control:
-
Decomposition reactions are often accelerated at higher temperatures. Run the reaction at the lowest temperature that affords a reasonable rate of conversion. It may be beneficial to start at a lower temperature (e.g., 0 °C or room temperature) and slowly warm the reaction only if necessary.
-
-
Slow Addition of Reagents:
-
Adding the base or nucleophile slowly to the solution of the pyridine N-oxide can help to control the reaction exotherm and maintain a lower localized concentration of the reactive species, minimizing decomposition.
-
Diagram: Proposed Ring-Opening Pathway
Caption: Proposed pathway for base-mediated decomposition.
FAQ 3: My nucleophilic substitution reaction is sluggish or incomplete, and forcing the conditions with higher temperatures or stronger bases leads to decomposition. What can I do?
Causality: The reactivity of the C2 and C6 positions in this compound is high, but steric hindrance from the adjacent bromo and chloro groups can affect the rate of reaction with bulky nucleophiles. Incomplete reactions may also be due to the use of an inappropriate solvent.
Troubleshooting Protocol:
-
Solvent Choice:
-
For SNAr reactions, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred. These solvents can help to solvate the counter-ion of the nucleophile and increase its reactivity.
-
Ensure that the solvents are anhydrous, as water can lead to hydrolysis of the starting material, especially at elevated temperatures.
-
-
Optimize Base and Nucleophile Stoichiometry:
-
Use a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents) to help drive the reaction to completion.
-
If a base is required to deprotonate the nucleophile, use a slight excess relative to the nucleophile.
-
-
Consider a Milder, More Nucleophilic System:
-
If using a strong, sterically hindered base is causing issues, consider using a weaker base in combination with a more nucleophilic salt of your nucleophile (e.g., a pre-formed sodium or potassium salt).
-
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a starting point for a nucleophilic substitution reaction with an amine nucleophile. It should be optimized for each specific substrate.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Addition of Nucleophile: Add the amine nucleophile (1.1 equivalents) to the stirred solution.
-
Addition of Base: Add a mild base such as potassium carbonate (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently warm the mixture (e.g., to 40-60 °C) and continue to monitor.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagram: Experimental Workflow for SNAr
Caption: General workflow for a successful SNAr reaction.
Summary of Key Recommendations
| Issue | Potential Cause | Recommended Action |
| Deoxygenation | Reducing agents, high temperature | Use non-reducing reagents, maintain lower reaction temperatures. |
| Decomposition (Darkening, Multiple Spots) | Strong bases, high temperature | Use milder bases (e.g., K₂CO₃), control temperature carefully. |
| Incomplete Reaction | Inappropriate solvent, insufficient nucleophilicity | Use polar aprotic solvents (DMF, DMSO), use a slight excess of the nucleophile. |
| Hydrolysis | Presence of water | Use anhydrous solvents and reagents, run under an inert atmosphere. |
By carefully considering the choice of reagents, temperature, and solvent, the decomposition of this compound can be effectively minimized, leading to higher yields and cleaner reactions.
References
-
Youssif, S. Recent trends in the chemistry of pyridine N-oxides. ARKIVOC2001 , (i), 242-268. [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 697-708. [Link]
-
Zeller, M., et al. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1848. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Scripps Research. [Link]
- Daniher, F. A., & Hackley, Jr., B. E. (1969). U.S. Patent No. 3,467,659. Washington, DC: U.S.
-
Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. [Link]
Sources
side reactions of 5-Bromo-2-chloro-4-nitropyridine 1-oxide with common reagents
Welcome to the technical support center for 5-Bromo-2-chloro-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. As a highly functionalized and reactive intermediate, this compound presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience, to help you navigate your experiments successfully.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: "I am attempting a nucleophilic substitution with an amine, but I'm getting a mixture of products where both the chlorine at C2 and the bromine at C5 are substituted. How can I achieve selective substitution at the C2 position?"
Probable Cause: this compound possesses two halogen leaving groups at positions activated for Nucleophilic Aromatic Substitution (SNAr). The pyridine N-oxide and the strongly electron-withdrawing nitro group at the 4-position significantly lower the electron density at the C2 and C6 positions, making them highly electrophilic[1]. While the C2-Cl bond is generally less reactive than the C5-Br bond in related systems, the electronic activation at C2 by both the N-oxide and the para-nitro group makes it a prime target for nucleophilic attack. However, stronger nucleophiles or higher reaction temperatures can lead to a loss of selectivity and substitution at the less-activated C5 position or even di-substitution.
Mechanistic Insight: Competing SNAr Pathways
The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex[2][3]. The desired pathway involves the attack at C2, but a competing pathway exists at C5.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide Reaction Mixtures: A Comparative Approach
For researchers, medicinal chemists, and process development scientists, the precise analysis of reaction mixtures containing key intermediates like 5-Bromo-2-chloro-4-nitropyridine 1-oxide is paramount. This halogenated nitropyridine N-oxide serves as a critical building block in the synthesis of various pharmacologically active compounds. The ability to accurately monitor the progress of reactions, identify byproducts, and quantify impurities is not merely a matter of procedural accuracy; it is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound reaction mixtures. Beyond a simple recitation of methods, this document delves into the rationale behind methodological choices, offers a critical comparison with alternative technologies—Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides the foundational knowledge to develop and validate robust analytical protocols. Every recommendation is grounded in established scientific principles and supported by experimental evidence to ensure the integrity of your analytical results.
The Central Role of Chromatography in Synthetic Chemistry
The synthesis of complex organic molecules is rarely a perfectly clean process. Side reactions, incomplete conversions, and the presence of residual starting materials and reagents contribute to a complex matrix. Chromatographic techniques are indispensable tools for dissecting these mixtures, allowing for the separation, identification, and quantification of each component. The choice of the appropriate analytical technique is a critical decision that directly impacts the quality and reliability of the data obtained.
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"Reaction Mixture" [fillcolor="#FBBC05"]; "Analytical Technique" [fillcolor="#4285F4"]; "Data" [fillcolor="#34A853"]; "Process Optimization"; "Impurity Profiling"; "Quality Control";
"Reaction Mixture" -- "Analytical Technique" [len=1.5]; "Analytical Technique" -- "Data" [len=1.5]; "Data" -- "Process Optimization" [len=1.5]; "Data" -- "Impurity Profiling" [len=1.5]; "Data" -- "Quality Control" [len=1.5]; } Диаграмма рабочего процесса анализа
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
For the analysis of moderately polar and non-volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard. Its robustness, versatility, and wide availability make it the go-to technique in most pharmaceutical laboratories.
The Causality Behind Method Development for this compound
The molecular structure of this compound, with its polar N-oxide and nitro groups and its relatively non-polar halogenated aromatic ring, dictates the chromatographic approach. A reversed-phase methodology, where the stationary phase is non-polar (typically C18-bonded silica) and the mobile phase is polar, is the logical choice. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: A Starting Point for RP-HPLC Analysis
This protocol provides a robust starting point for the analysis of this compound reaction mixtures. Method optimization will likely be necessary to achieve the desired resolution from specific impurities in your reaction.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water. The acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape.[1]
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to effectively separate compounds with a range of polarities that are typical in a reaction mixture.
-
Time (min) | % Mobile Phase B
-
0 | 20
-
20 | 80
-
25 | 80
-
25.1 | 20
-
30 | 20
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm is a good starting point, as many aromatic compounds absorb at this wavelength. A DAD is highly recommended to assess peak purity and to identify the optimal wavelength for all components of interest.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection to prevent column clogging.
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"Sample Preparation" -> "HPLC System" -> "C18 Column" -> "UV/DAD Detector" -> "Chromatogram"; "Sample Preparation" [fillcolor="#EA4335"]; "HPLC System" [fillcolor="#4285F4"]; "C18 Column" [fillcolor="#FBBC05"]; "UV/DAD Detector" [fillcolor="#34A853"]; } Рабочий процесс ВЭЖХ-анализа
A Comparative Analysis of Analytical Technologies
While HPLC is a powerful tool, it is not the only option. The choice of analytical technique should be guided by the specific needs of the analysis, such as the required speed, resolution, and sensitivity.
| Feature | HPLC | UPLC | SFC | GC-MS |
| Principle | Liquid-solid chromatography | High-pressure liquid-solid chromatography | Supercritical fluid chromatography | Gas-solid chromatography with mass spectrometric detection |
| Typical Particle Size | 3-5 µm | <2 µm | 3-5 µm | N/A |
| Analysis Time | 20-30 min | 5-10 min | 3-8 min | 15-25 min |
| Resolution | Good | Excellent | Good to Excellent | Excellent |
| Sensitivity (LOD/LOQ) | Good | Excellent | Good | Excellent |
| Solvent Consumption | High | Low | Very Low (primarily CO2) | Low |
| Compound Applicability | Non-volatile, moderately polar compounds | Non-volatile, moderately polar compounds | Polar and chiral compounds | Volatile, thermally stable compounds |
| Key Advantage | Robust, widely available, well-established | High speed and resolution | "Green" technique, suitable for polar compounds | High sensitivity and structural information from MS |
| Key Limitation | Slower analysis times, higher solvent consumption | Higher backpressure, more susceptible to clogging | Requires specialized instrumentation | Not suitable for non-volatile or thermally labile compounds |
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher efficiency and allows for much faster separations without a loss of resolution.[2]
-
Expertise & Experience: The primary driver for choosing UPLC is the need for higher throughput and the ability to resolve closely eluting impurities. In a drug development setting, where numerous samples need to be analyzed quickly, the time savings offered by UPLC can be substantial. The van Deemter equation demonstrates that smaller particle sizes lead to a flatter curve, meaning that high flow rates can be used without a significant loss of efficiency.[2]
-
Trustworthiness: A validated UPLC method will provide the same level of accuracy and precision as a validated HPLC method, but in a fraction of the time. The validation process, following ICH guidelines, ensures that the method is fit for its intended purpose.[3][4][5][6][7]
-
Authoritative Grounding: The move from HPLC to UPLC is a well-documented progression in the pharmaceutical industry, with numerous studies demonstrating the benefits of reduced analysis time and solvent consumption.[8][9][10][11]
Supercritical Fluid Chromatography (SFC): A Greener Alternative for Polar Analytes
SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and is particularly well-suited for the analysis of polar and chiral compounds.[12]
-
Expertise & Experience: For pyridine N-oxides, which can be quite polar, SFC can offer better retention and selectivity compared to RP-HPLC. The ability to use a higher percentage of a polar co-solvent like methanol can be advantageous for eluting highly polar compounds.[13]
-
Trustworthiness: Modern SFC systems offer excellent reproducibility. When coupled with a mass spectrometer (SFC-MS), it provides both quantitative and qualitative information, enhancing the reliability of the analysis.
-
Authoritative Grounding: The use of SFC for the analysis of polar compounds is a rapidly growing field, with many applications in pharmaceutical and environmental analysis.[9][14][15]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Elucidation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase, with the mass spectrometer providing detailed structural information about the eluted components.
-
Expertise & Experience: The primary challenge in using GC-MS for the analysis of this compound is its potential thermal lability. The N-oxide and nitro functionalities can be susceptible to degradation at the high temperatures of the GC inlet and column.[16][17][18] Pyridine N-oxides are known to be thermally unstable, which can lead to inaccurate quantification and the appearance of degradation products in the chromatogram.[19]
-
Trustworthiness: If the compound is found to be thermally stable, GC-MS can provide highly accurate and sensitive results. The mass spectrum provides a unique fingerprint for each compound, allowing for confident identification. However, the potential for on-column degradation necessitates careful validation to ensure the integrity of the results.
-
Authoritative Grounding: While GC-MS is a cornerstone of analytical chemistry, its application to thermally labile compounds requires specialized techniques, such as cool on-column injection, to minimize degradation.[16] For nitroaromatic compounds, HPLC is often the preferred technique to avoid issues of thermal decomposition.[17]
Self-Validating Systems: Ensuring the Integrity of Your Data
A cornerstone of good science is the ability to trust your data. In the context of chromatographic analysis, this is achieved through a rigorous validation process, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7] A validated analytical method is a self-validating system, providing inherent confidence in the results it generates.
The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Method Validation" [fillcolor="#4285F4"]; "Specificity"; "Linearity"; "Accuracy"; "Precision"; "Robustness";
"Method Validation" -> "Specificity"; "Method Validation" -> "Linearity"; "Method Validation" -> "Accuracy"; "Method Validation" -> "Precision"; "Method Validation" -> "Robustness"; } Ключевые параметры валидации метода
Conclusion: Selecting the Optimal Analytical Strategy
The choice of the most appropriate analytical technique for monitoring this compound reaction mixtures is a critical decision that should be driven by the specific analytical needs.
-
For routine analysis and quality control in a typical pharmaceutical laboratory, a validated RP-HPLC method offers a robust, reliable, and well-understood solution. Its versatility and the wealth of available expertise make it the workhorse for this application.
-
When high throughput is a primary concern, UPLC is the superior choice. The significant reduction in analysis time can dramatically increase laboratory efficiency without compromising data quality.
-
For reaction mixtures containing highly polar byproducts that are poorly retained by RP-HPLC, SFC presents a compelling "green" alternative. Its unique selectivity can provide resolutions not achievable by reversed-phase methods.
-
GC-MS should be approached with caution due to the potential thermal lability of the N-oxide functionality. While it offers excellent sensitivity and structural information, its suitability must be carefully evaluated on a case-by-case basis, with particular attention paid to the potential for on-column degradation.
Ultimately, a well-characterized and validated analytical method is not just a regulatory requirement; it is an essential scientific tool that provides the confidence and understanding needed to drive successful drug development.
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]
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ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]
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Agilent Technologies. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. 2017. Available from: [Link]
- Stasica, J., et al. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
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ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. Available from: [Link]
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Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute; 2012. Available from: [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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- Patel, K., et al. Quality by Design-Based Optimization and Validation of New Reverse Phase-High-Performance Liquid Chromatography Method for Simultaneous Estimation of Levofloxacin and Ambroxol Hydrochloride in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutics. 2016;10(4).
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- Wang, Y., et al. The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Molecules. 2022;27(19):6649.
- Reddy, B. P., et al. UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. 2021;11(05):107-115.
- Patel, D., et al. UPLC-TQ MS Method Development and Validation for N-Nitroso-N-Desmethyl Methadone Detection in Methadone Hydrochloride Tablets: A Comprehensive Analysis. Journal of Pharmaceutical and Biomedical Analysis. 2026;250:116345.
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comparison of reactivity between 5-Bromo-2-chloro-4-nitropyridine 1-oxide and other halopyridines
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halopyridines are a cornerstone of heterocyclic chemistry, serving as versatile precursors for a vast array of functionalized molecules with significant applications in medicinal chemistry and materials science. This guide provides an in-depth comparison of the reactivity of this compound with other halopyridines, supported by mechanistic insights and experimental data, to inform your selection of the optimal reagent for your synthetic needs.
The Foundation: Nucleophilic Aromatic Substitution (SNAr) in Pyridines
The reactivity of halopyridines is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated in electron-deficient aromatic systems where a nucleophile attacks the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, and subsequently displaces a leaving group.
The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it more susceptible to nucleophilic attack than a corresponding benzene ring. Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1][2]
The rate of an SNAr reaction is influenced by three primary factors:
-
The degree of electron deficiency of the ring: The more electron-poor the ring, the faster the reaction. This is enhanced by the presence of electron-withdrawing groups (EWGs).
-
The nature of the leaving group: While not typically the rate-determining step, the ability of the leaving group to depart influences the overall reaction efficiency.[3]
-
The strength of the nucleophile: Stronger nucleophiles generally react faster.
The Power of Activation: Analyzing Substituent Effects
The reactivity of a halopyridine can be dramatically modulated by the presence of additional substituents. Let's dissect the roles of the key functional groups present in this compound:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects, a nitro group at the 4-position significantly activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.[4][5][6] It stabilizes the negative charge of the Meisenheimer intermediate, lowering the activation energy for its formation.[7]
-
The N-Oxide Moiety: The N-oxide group is a unique and potent activating group. The oxygen atom can donate electron density into the ring via resonance, which would typically be deactivating for nucleophilic attack. However, it also has a strong inductive-withdrawing effect and, more importantly, can act as an electron sink. This dual nature makes the pyridine N-oxide ring more reactive towards both electrophiles and nucleophiles compared to the parent pyridine.[8][9][10] In the context of SNAr, it strongly enhances the electrophilicity of the 2- and 4-positions. Studies have shown that pyridine N-oxides can be 3-6 orders of magnitude more reactive than pyridines of similar basicity in certain reactions.[11]
-
Halogens (Cl, Br): Halogens act as good leaving groups in SNAr reactions. While fluorine is the most effective leaving group in many SNAr reactions due to its high electronegativity which facilitates the initial nucleophilic attack, chlorine and bromine are also highly effective and commonly used.[12][13] In this compound, the chlorine at the C2 position is the more likely site of substitution due to the combined activating effects of the adjacent ring nitrogen and the para N-oxide and nitro groups.
The synergistic combination of a nitro group, an N-oxide, and two halogens makes This compound an exceptionally reactive substrate for SNAr reactions.
Caption: General mechanism for SNAr on an activated halopyridine.
Comparative Reactivity: Experimental Insights
| Substrate | Key Activating Groups | Expected Relative Reactivity | Typical Reaction Conditions for Amination |
| 2-Chloropyridine | Ring Nitrogen | Low | High temperatures (>100 °C), strong base, polar aprotic solvents (e.g., DMF, DMSO) required.[14][15] |
| 2-Chloro-5-nitropyridine | Ring Nitrogen, Nitro Group | Moderate to High | Good yields can be achieved under milder conditions than 2-chloropyridine, often at or slightly above room temperature.[6] |
| 2-Chloro-4-nitropyridine | Ring Nitrogen, Nitro Group | High | Highly reactive due to the nitro group at the activating 4-position. |
| This compound | Ring Nitrogen, Nitro Group, N-Oxide | Exceptionally High | Expected to react rapidly at or below room temperature, often without the need for a strong base. |
The presence of an electron-withdrawing group is crucial for the facile reaction of halopyridines.[6][16] For instance, 2-chloropyridine is significantly less reactive towards nucleophiles than 2-chloropyrimidine.[6] The addition of a nitro group, as seen in 2-chloro-5-nitropyridine, greatly enhances reactivity, allowing for good results in amination reactions.[6] The further addition of the N-oxide group in this compound is expected to provide a substantial additional boost in reactivity, making it one of the most electrophilic pyridine derivatives available for SNAr.
Experimental Protocol: A Self-Validating System
This protocol describes a general procedure for the nucleophilic substitution of this compound with a generic secondary amine (e.g., morpholine or piperidine). The mild conditions underscore the high reactivity of the substrate.
Objective: To synthesize 5-bromo-4-nitro-2-(substituted)pyridine 1-oxide.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, or Dichloromethane)
-
Optional: Mild base (e.g., K₂CO₃ or Et₃N) (1.2 eq) if the amine salt is not desired or to scavenge the HCl byproduct.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 10 mL per mmol of substrate).
-
Causality: The choice of solvent can influence reaction rates. Polar aprotic solvents are often preferred for SNAr, but the high reactivity of this substrate allows for flexibility.
-
-
Nucleophile Addition: To the stirred solution, add the secondary amine (1.1 eq) dropwise at room temperature (20-25 °C). If using a base, it can be added at this stage.
-
Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. The reaction is often exothermic; slow addition allows for better temperature control.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Due to the high reactivity, the reaction is often complete within a short period (e.g., 30 minutes to a few hours). Monitoring prevents the formation of potential byproducts from prolonged reaction times.
-
-
Workup and Isolation: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any inorganic salts. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure substituted product.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
This compound stands out as a superior substrate for nucleophilic aromatic substitution. The convergence of three powerful activating features—the ring nitrogen, a 4-nitro group, and an N-oxide moiety—renders the C2 position exceptionally electrophilic. This heightened reactivity allows for SNAr reactions to proceed under remarkably mild conditions, often at room temperature and with short reaction times. For researchers in drug discovery and synthetic chemistry, this translates to greater efficiency, broader substrate scope with sensitive nucleophiles, and potentially higher yields. When compared to less activated halopyridines, which necessitate harsher conditions, this compound offers a clear advantage for the rapid and efficient construction of complex, highly functionalized pyridine scaffolds.
References
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PubChem. 5-bromo-2-chloro-4-nitropyridine. National Center for Biotechnology Information. Available from: [Link]
-
StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. 2018. Available from: [Link]
-
Baran, P. Pyridine N-Oxides. Baran Group Meeting, Scripps Research. 2012. Available from: [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Journal of the Chemical Society B: Physical Organic. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. 1967. Available from: [Link]
-
YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Michael Evans. 2023. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. 1977. Available from: [Link]
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American Chemical Society. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. 2024. Available from: [Link]
-
ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. 2025. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]
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ResearchGate. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. 2025. Available from: [Link]
-
PubMed Central. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. 2020. Available from: [Link]
-
Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. 2022. Available from: [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
-
National Center for Biotechnology Information. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. 2012. Available from: [Link]
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RSC Publishing. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. 2021. Available from: [Link]
-
Dr. Diksha Katiyar. Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. Available from: [Link]
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ResearchGate. Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). 2025. Available from: [Link]
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YouTube. Reactivity of Pyridine-N-Oxide. 2020. Available from: [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
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National Center for Biotechnology Information. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Available from: [Link]
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Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). 2025. Available from: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Identification of 5-Bromo-2-chloro-4-nitropyridine 1-oxide Reaction Products
Introduction: The Strategic Importance of a Multifaceted Heterocycle
5-Bromo-2-chloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research.[1] Its structure is primed for reactivity, featuring a pyridine N-oxide core, a potent electron-withdrawing nitro group, and two distinct halogen atoms (bromine and chlorine) at positions activated for nucleophilic attack.[1] The N-oxide and the para-nitro group synergistically decrease electron density in the pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This guide provides a comprehensive comparison of spectroscopic methodologies to unambiguously identify the products of such reactions, focusing on the critical aspect of regioselectivity.
The primary challenge in utilizing this substrate is controlling and subsequently verifying the site of nucleophilic attack. While the C2 and C6 positions are electronically activated by the N-oxide and the C4 nitro group, the presence of a chlorine atom at C2 makes it the most probable site for substitution. However, reactions can be complex, and verifying the substitution pattern is paramount for any subsequent research or development. This guide will compare the expected outcomes of substitution at the C2 versus the C5 position, providing the experimental data and logical framework necessary for confident product identification.
Reaction Pathways and Regioselectivity: An In-Depth Analysis
The reactivity of this compound is dominated by the SNAr mechanism. The key to predicting the major product lies in understanding the relative activation of the positions bearing leaving groups (Cl at C2 and Br at C5) and the relative stability of the intermediate Meisenheimer complexes.
-
C2 Position: This position is ortho to the N-oxide and para to the powerful electron-withdrawing nitro group. This dual activation makes it the most electrophilic center and the kinetically favored site for nucleophilic attack.
-
C5 Position: This position is meta to the nitro group and less activated. Substitution at this position is generally considered less favorable.
Therefore, in a typical SNAr reaction with a nucleophile (Nu-), the formation of Product 1 is strongly favored over Product 2. Our task is to use spectroscopy to provide unequivocal proof of this outcome.
Caption: Regioselectivity in the SNAr reaction of this compound.
Comparative Spectroscopic Analysis
The following sections compare the expected spectroscopic signatures of the starting material and its potential reaction products. This comparative approach is the cornerstone of definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
¹H NMR is the most powerful technique for distinguishing between the potential isomers. The number of aromatic proton signals and their coupling patterns provide a clear fingerprint of the substitution pattern.
Table 1: Comparative ¹H NMR Data (Predicted Shifts in CDCl₃)
| Compound | H-3 Signal | H-6 Signal | Rationale for Identification |
| Starting Material | ~8.5 ppm (s) | ~8.9 ppm (s) | Two distinct singlets are present for the two aromatic protons.[1] |
| Product 1 (C2-Substituted) | Signal Absent | Shifted signal (~8.7-9.0 ppm, s) | The disappearance of the downfield H-3 proton signal is the key indicator of C2 substitution. |
| Product 2 (C5-Substituted) | Shifted signal (~8.4-8.6 ppm, s) | Signal Absent | The disappearance of the most downfield H-6 proton signal confirms C5 substitution. |
Expertise in Action: The chemical shifts are predictions and will vary based on the nucleophile and solvent. However, the critical diagnostic is the disappearance of a specific proton signal. The remaining proton's signal will also shift, influenced by the new neighboring group's electronic properties. For instance, an electron-donating nucleophile would likely cause an upfield shift in the remaining proton's resonance.
Mass Spectrometry (MS): Unveiling the Halogen Signature
Mass spectrometry provides an elegant and definitive method to determine which halogen atom was displaced. This is achieved by analyzing the molecular ion (M⁺) peak and its characteristic isotopic pattern.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.
Table 2: Comparative Mass Spectrometry Data
| Compound | Molecular Weight (using ³⁵Cl, ⁷⁹Br) | Key Isotopic Pattern in Molecular Ion Cluster | Rationale for Identification |
| Starting Material | ~252 g/mol | M, M+2, M+4 peaks. The relative intensity of M+2 will be a combination of the ³⁷Cl and ⁸¹Br contributions, making it the most intense peak in the cluster. | The complex pattern confirms the presence of both one chlorine and one bromine atom.[2][3] |
| Product 1 (C2-Substituted) | (253 - 35.5 + MWNu) | M, M+2 peaks in a ~1:1 ratio . | The loss of chlorine leaves only the characteristic isotopic signature of a single bromine atom.[2] |
| Product 2 (C5-Substituted) | (253 - 79.9 + MWNu) | M, M+2 peaks in a ~3:1 ratio . | The loss of bromine leaves only the characteristic isotopic signature of a single chlorine atom.[2] |
Infrared (IR) Spectroscopy: Confirming Functional Group Integrity
While less effective for distinguishing isomers, IR spectroscopy is crucial for confirming that the core functional groups (N-oxide and nitro group) have survived the reaction conditions and for identifying the introduction of new functional groups from the nucleophile.
Table 3: Key IR Stretching Frequencies (cm⁻¹)
| Compound | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | N-O Stretch | Other Key Bands |
| Starting Material | ~1530-1550 cm⁻¹ (strong)[1][4] | ~1350-1360 cm⁻¹ (strong)[4][5] | ~1250-1350 cm⁻¹[1] | C-Cl, C-Br fingerprint region |
| Product 1 & 2 | ~1530-1550 cm⁻¹ (strong) | ~1350-1360 cm⁻¹ (strong) | ~1250-1350 cm⁻¹ | Bands corresponding to the nucleophile (e.g., N-H stretch for amines, C=O for esters). |
Trustworthiness through Validation: The persistence of the strong nitro and N-oxide bands confirms the integrity of the pyridine N-oxide core. The appearance of new, expected bands from the nucleophile provides evidence that a substitution reaction has indeed occurred.
Experimental Protocols: A Self-Validating Workflow
Adherence to rigorous experimental protocols is essential for reproducible results and accurate spectroscopic analysis.
Protocol 1: General SNAr Reaction with an Amine Nucleophile
-
Objective: To synthesize 5-Bromo-2-(diethylamino)-4-nitropyridine 1-oxide.
-
Materials: this compound (1 eq.), Diethylamine (2.5 eq.), Anhydrous Acetonitrile (ACN), Triethylamine (TEA, 1.5 eq.).
-
Procedure:
-
Dissolve this compound in anhydrous ACN in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add diethylamine dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Protocol 2: Spectroscopic Sample Preparation and Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Prep: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]
-
¹H Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and acquire 16-64 scans.[6]
-
¹³C Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Use a relaxation delay of 2-5 seconds and acquire 1024-4096 scans for adequate signal-to-noise.[6]
-
-
Mass Spectrometry (ESI-MS):
-
Sample Prep: Prepare a dilute solution of the purified product (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight of the product. Ensure the resolution is sufficient to resolve the isotopic peaks.
-
-
IR Spectroscopy (ATR):
-
Sample Prep: Place a small amount of the solid, purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire at least 16 scans and perform a background subtraction with the clean ATR crystal.
-
Caption: A self-validating workflow for product identification.
Conclusion
The unambiguous identification of reaction products from this compound is not reliant on a single technique, but on the convergent power of multiple spectroscopic methods. While ¹H NMR serves as the primary tool for distinguishing between potential regioisomers, mass spectrometry provides an exceptionally clear and independent confirmation of which halogen was substituted. IR spectroscopy rounds out the analysis by verifying the stability of the core structure. By employing the comparative methods and rigorous protocols outlined in this guide, researchers, scientists, and drug development professionals can proceed with confidence in their structural assignments, ensuring the integrity and validity of their downstream applications.
References
-
5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306 . PubChem. Available at: [Link]
-
Pyridine N-Oxides . Baran Lab, Scripps Research. Available at: [Link]
-
Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol . Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides . ResearchGate. Available at: [Link]
-
Mild Addition of Nucleophiles to Pyridine-N-Oxides . ResearchGate. Available at: [Link]
-
IR: nitro groups . University of Calgary. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines . Wavefunction, Inc. Available at: [Link]
-
Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe . ResearchGate. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides . ARKIVOC. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities . ACS Publications. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms . Chemistry LibreTexts. Available at: [Link]
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Mass Spectrometry . Michigan State University Department of Chemistry. Available at: [Link]
-
Infrared of nitro compounds . Chemistry Blog. Available at: [Link]
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- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to Assessing the Purity of Synthesized 5-Bromo-2-chloro-4-nitropyridine 1-oxide
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible results, downstream reaction success, and the ultimate integrity of a final active pharmaceutical ingredient (API). The compound 5-Bromo-2-chloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic building block, whose reactivity in cross-coupling reactions and other transformations is significantly influenced by its purity profile.[1]
This guide provides an in-depth, multi-modal strategy for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our analytical choices, establishing a self-validating system that provides the highest degree of confidence in your material.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with understanding the synthesis of the target compound. This compound is typically prepared via a sequential, three-step synthesis.[1] Each step presents a potential source of impurities that can complicate subsequent reactions or biological assays.
The common synthetic pathway is as follows:
-
Nitration: 2-chloropyridine is nitrated, typically with a mixture of nitric and sulfuric acids, to yield 2-chloro-4-nitropyridine.
-
Bromination: The resulting intermediate is brominated at the 5-position using an electrophilic bromine source like N-bromosuccinimide (NBS).
-
N-Oxidation: The pyridine nitrogen of 5-bromo-2-chloro-4-nitropyridine is oxidized, often using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or, for greener industrial applications, hydrogen peroxide.[1]
This process can introduce several classes of impurities:
-
Unreacted Starting Materials: Residual 2-chloropyridine.
-
Incomplete Reactions: Unreacted intermediates such as 2-chloro-4-nitropyridine and 5-bromo-2-chloro-4-nitropyridine.
-
Side-Products: Regioisomers from nitration or bromination, or products of over-oxidation.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., dichloromethane, ethanol, water).
Caption: Synthetic route for this compound and key points of impurity introduction.
A Multi-Modal Analytical Workflow for Unquestionable Purity
Relying on a single analytical technique is insufficient. A scientifically sound purity assessment employs orthogonal methods—techniques that measure different physicochemical properties. This creates a self-validating workflow where each result corroborates the others. Our recommended approach integrates chromatography (HPLC), structural analysis (NMR), mass verification (LC-MS), and physical property measurement (Melting Point).
Caption: The logical flow of a self-validating, multi-modal purity analysis.
Technique 1: High-Performance Liquid Chromatography (HPLC)
The Causality: HPLC is the cornerstone of purity assessment because of its high resolution and quantitative power. For a molecule like this compound, which contains multiple polar groups and a UV-active aromatic system, reverse-phase HPLC with UV detection is the ideal choice. It separates the target compound from less polar starting materials and more polar side-products, allowing for precise quantification of each.
Experimental Protocol:
-
Column Selection: A C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size) provides excellent retention and separation for this class of compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acidifier is crucial for protonating the pyridine N-oxide, ensuring sharp, symmetrical peak shapes.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A linear gradient (e.g., 10% to 95% B over 15 minutes) is necessary to elute all potential impurities, from polar to non-polar, in a single run.
-
Detection: A UV-Vis detector set at a wavelength where the nitroaromatic system strongly absorbs (e.g., 254 nm or 310 nm).
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve in 1 mL of a 50:50 mixture of Solvent A and B. Ensure complete dissolution.
-
Analysis: Inject 5-10 µL and record the chromatogram. Purity is calculated based on the relative peak area of the main component.
Data Interpretation:
| Batch ID | Main Peak t_R (min) | Main Peak Area % | Impurity 1 (INT2) t_R (min) | Impurity 1 Area % |
| High Purity | 8.52 | 99.85% | 7.91 | 0.08% |
| Low Purity | 8.51 | 92.14% | 7.93 | 6.55% |
A high-purity batch will exhibit a single, dominant peak with an area percentage >99%. The "Low Purity" batch clearly shows significant contamination from the precursor (INT2, 5-bromo-2-chloro-4-nitropyridine), which is less polar than the N-oxide and thus has a slightly shorter retention time.
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality: While HPLC quantifies purity, it does not confirm identity. NMR spectroscopy provides an unambiguous structural fingerprint of the molecule. For this compound, the electron-withdrawing effects of the substituents create a unique and predictable pattern in the ¹H NMR spectrum, making it an excellent tool for structural verification and for spotting structurally similar impurities.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of polar organic compounds.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the aromatic region.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.
-
-
Internal Standard (Optional, for Quantitative NMR): For precise quantification, a known amount of an internal standard with a non-overlapping signal (e.g., dimethylformamide) can be added.
Data Interpretation: The structure of this compound has two protons on the pyridine ring.
-
Expected ¹H NMR Signals: Literature suggests two distinct singlets (or narrow doublets due to long-range coupling) in the deshielded aromatic region, around δ 8.52 and δ 8.89 ppm.[1]
-
Self-Validation: The absence of signals corresponding to the precursor (5-bromo-2-chloro-4-nitropyridine) validates the completion of the N-oxidation step. The presence of only two proton signals in the aromatic region confirms the correct substitution pattern.
| Spectrum Analysis | High Purity Batch | Low Purity Batch |
| Observed ¹H Signals (ppm) | δ 8.90 (s, 1H), 8.53 (s, 1H) | δ 8.90 (s, 1H), 8.53 (s, 1H), 8.35 (s, 1H), 8.05 (s, 1H) |
| Interpretation | Clean spectrum matching the target structure. | Contains signals for the target compound plus additional signals consistent with the unoxidized precursor. |
Technique 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
The Causality: LC-MS provides the ultimate confirmation of identity by linking the chromatographic peak from HPLC to a specific molecular weight. This is particularly crucial for distinguishing the N-oxide product from potential isomeric impurities or hydroxylated byproducts that might have similar retention times.[2]
Experimental Protocol:
-
LC Method: Utilize the same HPLC method developed previously to ensure correlation of retention times.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is highly effective for this molecule, as the pyridine nitrogen is readily protonated.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Analysis: Monitor for the protonated molecular ion [M+H]⁺. The isotopic pattern is also critical: the presence of one bromine atom (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br) and one chlorine atom (⁷⁵% ³⁵Cl, ²⁵% ³⁷Cl) will give a characteristic isotopic cluster.
Data Interpretation:
| Compound | Molecular Formula | Theoretical [M+H]⁺ (Monoisotopic) | Observed m/z |
| Target Product | C₅H₂BrClN₂O₃ | 251.89 | 251.9 |
| Precursor (INT2) | C₅H₂BrClN₂O₂ | 235.90 | 235.9 |
In a high-purity sample, the mass spectrum corresponding to the main HPLC peak will show a strong signal at m/z 251.9 with the correct isotopic pattern. If the "Low Purity" sample from the HPLC analysis were subjected to LC-MS, the peak at t_R=7.93 min would show a mass of m/z 235.9, confirming it as the unoxidized precursor.
Technique 4: Melting Point Analysis
The Causality: The melting point is a classic, effective, and simple indicator of purity. A pure crystalline compound has a highly ordered lattice structure that requires a specific amount of energy to break, resulting in a sharp melting point range (typically < 2 °C). Impurities disrupt this lattice, causing melting to occur over a broader temperature range and at a lower temperature.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Measurement: Pack a small amount of the sample into a capillary tube. Heat at a moderate rate until ~10 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Record: Note the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Data Interpretation:
| Batch ID | Observed Melting Point (°C) | Range (°C) | Interpretation |
| High Purity | 116.5 - 117.8 | 1.3 | Sharp range, indicative of high purity. Compares well with the related compound 5-Bromo-2-chloropyridine N-oxide (115-119 °C).[3] |
| Low Purity | 109.5 - 115.0 | 5.5 | Broad and depressed range, indicating the presence of significant impurities. |
Conclusion: A Synthesis of Evidence
Assessing the purity of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted approach. No single technique can provide the complete picture.
-
HPLC provides the quantitative foundation.
-
NMR confirms the structural identity.
-
LC-MS links the quantitative data to the correct molecular weight.
-
Melting Point offers a simple yet powerful validation of bulk purity.
By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating purity profile. This methodical approach ensures the quality of the material, the reliability of subsequent experiments, and the overall integrity of the scientific process.
References
- Google Patents.CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
PubChem. 5-Bromo-2-chloro-4-nitropyridine. Available at: [Link]
-
Collis, G. E. et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218. Available at: [Link]
-
ATSDR. Analytical Methods for Pyridine. Available at: [Link]
-
DOI. Synthesis and Spectral Analysis of Pyridine Derivates. Modern Organic Chemistry Research, Vol. 2, No. 2, May 2017. Available at: [Link]
-
ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide... Available at: [Link]
-
Gajeles, G. et al. Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Taylor & Francis Online. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
-
ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]
-
ResearchGate. 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... Available at: [Link]
-
Chemsrc. 5-Bromo-2-chloropyridine N-oxide | CAS#:889865-43-4. Available at: [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Methods for the Analysis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide
For researchers, scientists, and drug development professionals engaged in projects involving 5-Bromo-2-chloro-4-nitropyridine 1-oxide, robust and reliable analytical methods are paramount. This guide provides an in-depth comparison of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the accurate quantification and characterization of this complex heterocyclic compound. Drawing upon established principles of analytical chemistry and data from structurally related molecules, this document offers a framework for method development and validation.
Introduction to this compound and its Analytical Challenges
This compound is a multifaceted heterocyclic organic compound with potential applications in medicinal chemistry and agrochemical development.[1] Its structure, featuring bromine, chlorine, and nitro functional groups on a pyridine N-oxide core, presents unique analytical challenges.[1] The presence of the N-oxide moiety can lead to thermal instability, while the multiple electronegative substituents influence its chromatographic behavior and mass spectrometric fragmentation.[1][2]
Accurate and sensitive analytical methods are crucial for reaction monitoring, purity assessment, and stability studies. LC-MS stands as the premier technique for this purpose, offering a powerful combination of chromatographic separation and highly selective and sensitive detection.
Comparative Analysis of LC-MS Methodologies
The development of a successful LC-MS method hinges on the judicious selection of the stationary phase, mobile phase, and mass spectrometry conditions. Below, we compare several potential approaches for the analysis of this compound.
Liquid Chromatography Approaches
The choice of chromatographic mode is critical for achieving optimal retention and peak shape.
-
Reversed-Phase (RP) Chromatography: This is the most common starting point for the analysis of moderately polar compounds. A C18 column is a robust initial choice. The retention of this compound will be governed by its overall hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that exhibit poor retention in reversed-phase, HILIC is a valuable alternative.[3] Given the polar N-oxide group, this technique could offer enhanced retention.
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for compounds with diverse functionalities.[4]
Table 1: Comparison of Liquid Chromatography Strategies
| Parameter | Reversed-Phase (C18) | HILIC | Mixed-Mode |
| Primary Retention Mechanism | Hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase | Hydrophobic and ion-exchange interactions |
| Typical Mobile Phases | Water/Acetonitrile or Methanol with acid modifier (e.g., formic acid) | High organic content with a small amount of aqueous buffer | Similar to RP, but with careful buffer selection to control ionic interactions |
| Expected Retention | Moderate, dependent on overall molecule hydrophobicity | Potentially strong due to the polar N-oxide group | Tunable retention based on mobile phase pH and ionic strength |
| Advantages | Robust, widely available, good for moderately polar compounds | Excellent for very polar compounds, orthogonal to RP | Unique selectivity, can resolve complex mixtures |
| Considerations | May show poor retention if the compound is highly polar | Requires careful equilibration, sensitive to water content in the sample | Method development can be more complex |
Mass Spectrometry Ionization and Detection
The choice of ionization source and detection mode is critical for achieving the desired sensitivity and specificity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules, making it a prime candidate for the analysis of pyridine N-oxides.[2] It typically produces protonated molecules [M+H]+.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds. It can sometimes offer better ionization efficiency for certain analytes. A key characteristic of N-oxides in both ESI and APCI is the potential for in-source fragmentation, specifically the loss of an oxygen atom ([M+H-16]+).[5] This can be diagnostic but may also reduce the abundance of the primary molecular ion.
-
Tandem Mass Spectrometry (MS/MS): For enhanced specificity and sensitivity, especially in complex matrices, MS/MS is indispensable. Selected Reaction Monitoring (SRM) is a powerful tool for quantitative analysis.[6]
Table 2: Comparison of Mass Spectrometry Ionization Techniques
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets | Gas-phase ion-molecule reactions |
| Analyte Suitability | Polar, ionizable, and thermally labile compounds | Less polar to moderately polar compounds |
| Expected Primary Ion | [M+H]+ | [M+H]+ |
| Common Adducts | [M+Na]+, [M+K]+ | Less common |
| Key Advantage for this Analyte | "Softer" ionization, suitable for potentially thermally labile N-oxides | Can be effective for a broader range of polarities |
| Potential Challenge | Possible in-source fragmentation (loss of oxygen) | Higher potential for thermal degradation and fragmentation |
Experimental Protocols
The following are detailed, proposed methodologies for the LC-MS analysis of this compound. These protocols are based on established methods for structurally similar compounds and general principles of analytical chemistry.
Proposed Method 1: Reversed-Phase LC-ESI-MS/MS
This method is recommended as the primary approach due to its robustness and the suitability of ESI for N-oxide compounds.
3.1.1. Sample Preparation
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards.
-
For unknown samples, dissolve in a compatible solvent and filter through a 0.22 µm syringe filter before analysis.[7]
3.1.2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (optimization recommended)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range (Full Scan): m/z 50-500
-
MS/MS (SRM) Transitions:
-
Precursor Ion (Q1): m/z 252.9 (for [C5H2BrClN2O3+H]+)
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of oxygen ([M+H-16]+) and potentially the nitro group.
-
Proposed Method 2: HILIC-ESI-MS/MS
This method is a viable alternative if poor retention is observed with the reversed-phase method.
3.2.1. Sample Preparation
As described in section 3.1.1, but ensure the final sample diluent has a high organic content (e.g., 90% acetonitrile) to be compatible with the HILIC mobile phase.
3.2.2. Liquid Chromatography Conditions
-
Column: HILIC column (e.g., bare silica or amide-functionalized, 100 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate + 0.1% formic acid in water[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Gradient: Start with 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3.2.3. Mass Spectrometry Conditions
As described in section 3.1.3.
Visualization of Experimental Workflows
Caption: General workflow for the LC-MS analysis of this compound.
Causality and Self-Validation in Protocol Design
The proposed methods are designed to be self-validating systems. The causality behind key experimental choices is as follows:
-
Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, serves to protonate the analyte, which is essential for efficient ionization in positive mode ESI. It also helps to improve peak shape by minimizing silanol interactions on the column.
-
Gradient Elution: A gradient is employed to ensure that compounds with a range of polarities can be eluted with good peak shape in a reasonable timeframe.
-
MS/MS for Quantification: The use of SRM in MS/MS provides a high degree of selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, interferences from the sample matrix can be minimized, leading to more accurate and reliable quantification.[6] The ratio of multiple product ions can also be used for identity confirmation.
-
Thermal Considerations: The source and desolvation temperatures are critical parameters that need to be carefully optimized.[5] While higher temperatures can improve desolvation efficiency, they can also induce thermal degradation of labile compounds like N-oxides.[2] A systematic evaluation of these temperatures is necessary to find a balance between signal intensity and compound stability.
Conclusion
The successful LC-MS analysis of this compound is readily achievable with careful method development. A reversed-phase LC-ESI-MS/MS approach is recommended as the most robust starting point. However, for challenging separations or instances of poor retention, HILIC should be considered. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a method that meets the specific requirements of their application.
References
- Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
- PubMed. (2015, March 20). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative.
- PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine.
- Benchchem. (n.d.). This compound.
- Guidechem. (n.d.). This compound 1379366-01-4 wiki.
- ResearchGate. (2000, March 15). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds.
- PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.
- Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor.
- ResearchGate. (n.d.). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter.
- PubMed Central. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
